2-Methyl-D3-propionitrile-3,3,3-D3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H7N |
|---|---|
Molecular Weight |
75.14 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3/i1D3,2D3 |
InChI Key |
LRDFRRGEGBBSRN-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
2-Methyl-D3-propionitrile-3,3,3-D3 (CAS 174736-88-0): A Technical Guide to Deuterated API Synthesis
Executive Summary
The integration of deuterium into active pharmaceutical ingredients (APIs) has transitioned from a theoretical pharmacokinetic optimization strategy to a validated clinical paradigm. By replacing protium (H) with deuterium (D) at metabolically labile sites, drug developers exploit the Deuterium Kinetic Isotope Effect (DKIE) to significantly reduce the rate of cytochrome P450-mediated metabolism.
Within this highly specialized landscape, 2-Methyl-D3-propionitrile-3,3,3-D3 (commonly referred to as Isobutyronitrile-d6 or Isopropyl-d6 Nitrile) emerges as a critical isotopic building block. Bearing the CAS number 174736-88-0, this compound serves as the foundational precursor for introducing a metabolically hardened isobutyryl or isobutylamine moiety into complex drug scaffolds. This whitepaper details the physicochemical profiling, mechanistic reactivity, and validated handling protocols required to deploy this compound effectively in drug development.
Physicochemical Profiling & Isotopic Integrity
In isotopic synthesis, the integrity of the starting material dictates the success of the final API. A critical failure point in heavy-drug development is isotopic dilution—where sub-optimal enrichment in the starting material propagates through the synthesis, diminishing the final DKIE.
The d6-isotopologue specifically protects the two terminal methyl groups of the isobutyryl moiety, which are frequent sites of rapid aliphatic hydroxylation by CYP3A4. Maintaining the alpha-proton (rather than using a d7-variant) is often a deliberate strategic choice, allowing for specific enolization or alkylation chemistries during synthesis without risking costly deuterium loss.
Table 1: Quantitative Data and Synthetic Significance
| Property | Value | Causality / Synthetic Significance |
| CAS Number | Unique registry identifier distinguishing the d6-isotopologue from unlabeled isobutyronitrile (CAS 78-82-0)[1]. | |
| Molecular Formula | C₄HD₆N[2] | Contains six deuterium atoms, specifically localized on the two terminal methyl groups. |
| Molecular Weight | 75.14 g/mol [3] | Increased mass (vs. 69.11 g/mol ) is critical for mass spectrometry (LC-MS/MS) differentiation[1]. |
| Isotopic Purity | [4] | High enrichment prevents isotopic dilution, ensuring the final API exhibits the maximum kinetic isotope effect. |
| Chemical Purity | ≥ 98.4% (GC)[2] | Minimizes side reactions during sensitive organometallic or reduction steps in API manufacturing. |
| Appearance | Colorless Liquid[4] | Serves as a primary visual indicator; discoloration often signifies oxidation or polymerization of the nitrile. |
Mechanistic Reactivity and Synthetic Pathways
The synthetic utility of 2-Methyl-D3-propionitrile-3,3,3-D3 stems from the versatile reactivity of its nitrile functional group, which readily undergoes nucleophilic addition and reduction[1]. As a Senior Application Scientist, it is vital to recognize that the isotopic labels must survive these transformations without scrambling.
-
Hydrolysis: Conversion to isobutyric acid-d6 provides a direct precursor for synthesizing deuterated ester or amide prodrugs.
-
Reduction: Catalytic hydrogenation (e.g., H₂/Pd) or hydride reduction (e.g., LiAlH₄) yields isobutylamine-d6, a critical nucleophile for SₙAr or cross-coupling reactions.
-
Alkylation: The alpha-proton remains slightly acidic. Treatment with a strong, non-nucleophilic base generates a stabilized ketenimine anion, which can be trapped by electrophiles to form complex quaternary nitriles.
Fig 1. Core synthetic pathways diverging from 2-Methyl-D3-propionitrile-3,3,3-D3.
Experimental Methodology: Self-Validating Hydrolysis Protocol
To convert the nitrile to the corresponding acid (a common API precursor), acidic hydrolysis is strictly preferred over basic hydrolysis.
Causality of Design: Basic hydrolysis (e.g., NaOH in H₂O) of alpha-branched nitriles often stalls at the primary amide due to steric hindrance. More critically, the alpha-proton in isobutyronitrile is slightly acidic. Under strongly basic aqueous conditions, transient deprotonation can occur. If H₂O is used, it risks proton exchange that might dilute the isotopic purity via enolization. Acidic hydrolysis protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon, driving the reaction to the carboxylic acid while minimizing alpha-proton lability.
Protocol: Acidic Hydrolysis to Isobutyric Acid-d6
Objective: Conversion of the nitrile to Isobutyric Acid-d6 while preserving the isotopic enrichment[3].
Step 1: Reagent Preparation & Activation
-
Charge a dry, argon-purged round-bottom flask with 2-Methyl-D3-propionitrile-3,3,3-D3 (1.0 eq).
-
Slowly add a pre-chilled solution of 70% aqueous H₂SO₄ (3.0 eq) dropwise at 0°C. Expert Insight: The highly exothermic protonation of the nitrile nitrogen must be controlled. Elevated temperatures during initial acid addition can lead to volatilization of the low-boiling nitrile (BP ~107°C)[1], drastically reducing the overall yield.
Step 2: Thermal Hydrolysis
-
Gradually warm the reaction mixture to 100°C and reflux for 12 hours. Expert Insight: The sterically hindered secondary carbon adjacent to the nitrile slows the hydration of the intermediate primary amide. Extended reflux ensures complete conversion.
Step 3: Extraction and Isolation
-
Cool the mixture to room temperature and dilute with ice-cold distilled water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with a saturated brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Expert Insight: Isobutyric acid-d6 is a semi-volatile compound. Extracting with a highly volatile solvent like diethyl ether (BP 34.6°C) rather than ethyl acetate allows for solvent removal under mild reduced pressure at low temperatures. This prevents the co-evaporation of the target deuterated API precursor.
Step 4: Self-Validating Analytical Check
-
Submit an aliquot for ¹H and ²H NMR. Validation Mechanism: The ¹H NMR must show a distinct signal for the alpha-proton at ~2.5 ppm, with the complete absence of the methyl doublet at ~1.1 ppm. The ²H NMR must confirm the presence of the deuterium label exclusively at the methyl positions. This self-validates that no isotopic scrambling occurred during the harsh thermal hydrolysis.
Quality Control, Stability, and Storage
Isotopic building blocks require rigorous lifecycle management to ensure they do not introduce impurities into late-stage API synthesis. According to certified analytical standards, 2-Methyl-D3-propionitrile-3,3,3-D3 exhibits excellent long-term stability when stored correctly (cool, well-ventilated, protected from light and moisture)[2].
However, to maintain GMP compliance in API manufacturing, the compound must be rigorously re-analyzed for chemical purity via Gas Chromatography (GC) after [2].
Fig 2. Quality control and analytical validation workflow for isotopic building blocks.
References
-
Deuterated Compounds Catalog - Cromlab Instruments. Available at: [Link]
Sources
Executive Summary: The Deuterium Advantage
Topic: 2-Cyanopropane-d6 (Isobutyronitrile-d6): Technical Specifications & Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
2-Cyanopropane-d6 (Isobutyronitrile-d6) is the fully methyl-deuterated isotopologue of isobutyronitrile. With the chemical formula
By replacing the six methyl hydrogens with deuterium, researchers induce a Kinetic Isotope Effect (KIE) that significantly alters the bond-breaking rates of C-H vs. C-D bonds without changing the compound's steric or electronic nature. This guide details the nomenclature, synthesis, and pivotal role of 2-Cyanopropane-d6 in extending drug half-life and refining NMR spectroscopy.
Chemical Identity & Nomenclature
Precise nomenclature is vital when sourcing isotopically labeled compounds to ensure the correct deuteration pattern.
Core Identifiers
| Parameter | Specification |
| Common Name | 2-Cyanopropane-d6 |
| Synonyms | Isobutyronitrile-d6; Isopropyl cyanide-d6; 2-Methylpropionitrile-d6 |
| IUPAC Name | 2-(Methyl-d3)propan-3,3,3-d3-nitrile |
| CAS Registry Number | 174736-88-0 |
| Parent CAS | 78-82-0 (Isobutyronitrile) |
| Chemical Formula | |
| Molecular Weight | 75.14 g/mol (vs. 69.11 g/mol for non-deuterated) |
| Isotopic Purity | Typically |
Structural Logic
The "d6" designation specifically refers to the hexadeuteration of the two methyl groups. The methine proton (
Structure Diagram:
Caption: Structural connectivity of 2-Cyanopropane-d6. The central methine carbon links the polar nitrile group with two chemically equivalent deuterated methyl groups.
Synthesis & Manufacturing Protocols
The synthesis of 2-Cyanopropane-d6 relies on high-efficiency nucleophilic substitution to conserve the expensive deuterium label. The preferred pathway utilizes 2-Bromopropane-d6 as the immediate precursor.
Synthetic Pathway
The synthesis typically begins with Acetone-d6, reduced to Isopropanol-d6, brominated to 2-Bromopropane-d6, and finally cyanylated.
Caption: Step-wise synthesis of 2-Cyanopropane-d6 from Acetone-d6 precursor via reduction, bromination, and cyanation.
Experimental Protocol (Cyanylation Step)
Note: This protocol assumes the use of 2-Bromopropane-d6.
-
Reagent Prep: Dissolve Sodium Cyanide (1.2 eq) in anhydrous DMSO (Dimethyl sulfoxide). Caution: NaCN is highly toxic.
-
Addition: Cool the solution to 0°C. Add 2-Bromopropane-d6 (1.0 eq) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction proceeds via an
mechanism, favored by the polar aprotic solvent (DMSO). -
Quench & Extraction: Pour the mixture into ice water. Extract with diethyl ether (
).[1] -
Purification: Wash the organic layer with brine, dry over
, and concentrate. Distill the crude oil (bp ~104°C) to obtain pure 2-Cyanopropane-d6. -
Validation: Confirm structure via
-NMR (shows only methine septet) and MS (M+ = 75).
Applications in Drug Development & R&D
Metabolic Stability (Deuterium Switching)
The primary application of 2-Cyanopropane-d6 is in the design of deuterated drugs. The Carbon-Deuterium (C-D) bond is approximately 6–10 times stronger than the Carbon-Hydrogen (C-H) bond.
-
Mechanism: Cytochrome P450 enzymes often attack methyl groups (hydroxylation).
-
Effect: Deuterating the methyl groups of an isopropyl moiety (using 2-Cyanopropane-d6 as a building block) slows this metabolic clearance (Primary Kinetic Isotope Effect).
-
Result: This can lead to drugs with longer half-lives (
) and reduced dosing frequency.
NMR Spectroscopy Standard
-
Solvent Utility: While less common than
, deuterated nitriles are excellent polar aprotic solvents for NMR when studying metal complexes that might coordinate with oxygen-containing solvents. -
Internal Standard: The residual methine proton (
) provides a distinct signal (septet at ~2.6 ppm) that does not overlap with the methyl region, making it a clean internal standard for quantifying isopropyl-containing impurities.
Mechanistic Probes
Researchers use 2-Cyanopropane-d6 to elucidate reaction mechanisms. If a reaction involves hydrogen abstraction from the methyl group, the reaction rate will decrease significantly with the d6 variant, confirming the pathway.
Handling & Safety Specifications
Despite the deuterium label, the chemical hazards remain identical to the parent isobutyronitrile.
| Hazard Class | Description | Precaution |
| Flammability | Highly Flammable Liquid (Flash point: ~8°C) | Store in explosion-proof cabinet. Ground all equipment. |
| Acute Toxicity | Toxic by inhalation, ingestion, and skin contact. | Metabolizes to release cyanide ions. Use in a fume hood. |
| First Aid | Cyanide poisoning potential. | Have amyl nitrite or hydroxocobalamin kits available. |
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.
References
-
PubChem. Isobutyronitrile (2-Methylpropanenitrile) Compound Summary. National Library of Medicine. [Link]
- Gant, T. G.Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry, 2014. (Contextual grounding for Section 4.1).
Sources
Isopropyl Cyanide-d6: Molecular Specifications and Methodological Framework for Quantitative Mass Spectrometry
Content Type: Technical Whitepaper Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals
Executive Summary
In the rigorous landscape of drug development and environmental toxicology, the accurate quantification of volatile organic compounds (VOCs) and pharmaceutical intermediates is paramount. Isopropyl cyanide (also known as isobutyronitrile) is a highly volatile, branched aliphatic nitrile[1] that serves as both an industrial precursor and a biomarker of interest. To achieve absolute quantitation of this compound via mass spectrometry (MS), researchers rely on its stable isotopically labeled (SIL) analog: Isopropyl cyanide-d6 .
As a Senior Application Scientist, I have designed this guide to move beyond basic specifications. Here, we will deconstruct the structural causality behind the molecule's specific deuteration pattern, outline its physicochemical properties, and provide a self-validating analytical protocol for its use as an internal standard (ISTD) in gas chromatography-mass spectrometry (GC-MS).
Chemical Identity & Structural Causality
The native form of isopropyl cyanide has the chemical formula
The Causality of the "d6" Design
A common question in isotopic labeling is why this molecule is synthesized as a d6 variant rather than fully deuterated d7. The answer lies in the molecular dynamics of the alpha-carbon.
The structure of isopropyl cyanide is
By selectively deuterating only the two terminal methyl groups—yielding
Table 1: Physicochemical Specifications
| Parameter | Native Isopropyl Cyanide | Isopropyl Cyanide-d6 |
| IUPAC Name | 2-Methylpropanenitrile | 2-(methyl-d3)propanenitrile-3,3,3-d3 |
| CAS Number | 78-82-0 | 174736-88-0 |
| Molecular Formula | ||
| Molecular Weight | 69.11 g/mol | 75.14 g/mol |
| Boiling Point | 103.9 °C | ~103 °C (Slight KIE shift) |
| Isotopic Purity | N/A | |
| Primary MS Ion (EI) | m/z 69.1 | m/z 75.1 |
(Data synthesized from [4],[3], and [2][5])
The Role of Isopropyl Cyanide-d6 in Quantitative MS
When analyzing VOCs in biological samples (e.g., urine or plasma), significant analytical biases occur due to surface adsorption and volatilization into the sample container's headspace[6].
The +6 Da Advantage:
Using Isopropyl cyanide-d6 as an upstream internal standard corrects for these physical losses. Because the d6-variant shares nearly identical physicochemical properties with the native analyte, any evaporative loss or matrix suppression affects both molecules equally. Furthermore, the +6 Dalton mass shift is critical. Natural isotopes (like
Self-Validating Protocol: HS-SPME-GC-MS Quantification
To ensure absolute trustworthiness in your data, the following Headspace Solid-Phase Microextraction (HS-SPME) protocol incorporates built-in self-validation mechanisms.
Step 1: Reagent Preparation & System Blanking
-
Action: Prepare a 10 µg/mL working stock of Isopropyl cyanide-d6 in LC-MS grade methanol.
-
Causality: Methanol is chosen because it acts as a stabilizing solvent that prevents the premature volatilization of the nitrile before it is introduced to the matrix.
-
Validation Check: Inject a pure solvent blank spiked with the ISTD into the GC-MS. Monitor the native m/z 69 channel. If the signal at m/z 69 exceeds 0.1% of the ISTD area, your standard contains unlabeled impurities or your system has carryover. Do not proceed until resolved.
Step 2: Upstream Sample Spiking
-
Action: Add 10 µL of the ISTD stock directly to 1 mL of the biological sample in a 10 mL headspace vial immediately at the point of collection or thawing[6]. Seal with a PTFE-lined septum.
-
Causality: Upstream addition ensures the ISTD undergoes the exact same headspace partitioning and surface adsorption as the native analyte, enabling perfect mathematical correction of physical losses.
Step 3: HS-SPME Extraction
-
Action: Incubate the vial at 40 °C for 10 minutes, then expose a Carboxen/PDMS SPME fiber to the headspace for 20 minutes.
-
Validation Check: Across a batch of 50 samples, calculate the absolute peak area of the m/z 75 (ISTD) channel. A variance of >15% in the ISTD absolute area flags a severe matrix effect or a compromised vial seal, automatically invalidating that specific sample.
Step 4: GC-MS Acquisition & Normalization
-
Action: Desorb the fiber in the GC inlet at 250 °C. Operate the mass spectrometer in Electron Ionization (EI) Selected Ion Monitoring (SIM) mode, dwelling on m/z 69 (Native) and m/z 75 (ISTD).
-
Action: Calculate the final concentration using the response ratio:
.
Workflow Visualization
The following diagram maps the logical flow of the self-validating MS protocol, highlighting the critical mass differentiation step.
Figure 1: MS analytical workflow using Isopropyl Cyanide-d6 as a quantitative internal standard.
References
-
Wikipedia. "Isobutyronitrile - Properties, Composition and Structure." Wikimedia Foundation.[Link]
-
ACS Omega. "Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition." American Chemical Society.[Link]
Sources
- 1. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-D3-propionitrile-3,3,3-D3 | Benchchem [benchchem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Isopropyl-d6 Nitrile | 174736-88-0 [sigmaaldrich.com]
- 5. 2-Methyl-D3-propionitrile-3,3,3-D3 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
High-Purity 2-Methyl-D3-propionitrile-3,3,3-D3: Sourcing, Synthesis, and Applications in Deuterated Drug Development
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes sourcing intelligence, chemical engineering principles, and application science into a cohesive whitepaper.
Executive Summary
In the rapidly evolving field of deuterated pharmacophores, 2-Methyl-D3-propionitrile-3,3,3-D3 (commonly referred to as Isobutyronitrile-d6 ) has emerged as a critical building block. Its primary utility lies in the strategic modification of drug candidates to enhance metabolic stability via the Deuterium Kinetic Isotope Effect (DKIE). By replacing metabolically labile methyl hydrogens with deuterium, researchers can attenuate CYP450-mediated oxidation without altering the molecule's binding affinity or pharmacodynamics.
This guide provides a comprehensive analysis of the supply chain, synthesis logic, and quality control parameters required to validate this isotope-labeled intermediate for pharmaceutical use.
Chemical Identity & Specifications
To ensure reproducibility in IND-enabling studies, precise identification of the isotopologue is paramount. The target molecule is characterized by the deuteration of both terminal methyl groups, leaving the methine proton at the C2 position unsubstituted.
Table 1: Technical Specifications
| Parameter | Specification |
| Chemical Name | 2-Methyl-D3-propionitrile-3,3,3-D3 |
| Synonyms | Isobutyronitrile-d6; Isopropyl cyanide-d6 |
| CAS Number | 174736-88-0 |
| Molecular Formula | |
| Structure | |
| Molecular Weight | 75.14 g/mol |
| Isotopic Purity | |
| Chemical Purity | |
| Appearance | Colorless liquid |
| Boiling Point | ~103°C (Unlabeled) |
Sourcing Landscape: Validated Suppliers
The supply chain for high-enrichment deuterated nitriles is niche. Procurement requires distinguishing between "made-to-order" custom synthesis houses and stock-holding catalog suppliers.
Primary Suppliers & Catalog Numbers
-
C/D/N Isotopes (Canada)
-
CymitQuimica (Europe)
-
Role: Distributor for Cluzeau and other isotope manufacturers.
-
Logistics: Efficient for EU-based delivery; aggregates multiple isotope brands.
-
-
Custom Synthesis Options (Bulk/GMP)
-
Alsachim (Shimadzu Group): Specializes in custom synthesis of labeled metabolites.
-
Pharmaron / WuXi AppTec: Recommended for kg-scale GMP production if the nitrile is a starting material for a clinical candidate.
-
Procurement Advisory: Always request a specific Certificate of Analysis (CoA) verifying the isotopic distribution . Ensure the "d0" (non-deuterated) and "d1-d5" isotopologues are quantified, as incomplete deuteration can skew mass spectrometry quantitation curves.
Technical Deep Dive: Synthesis & Quality Control
Understanding the synthesis route is crucial for troubleshooting impurity profiles. The production of the "d6" variant (retaining the protio methine) requires a specific reductive pathway.
Synthetic Logic (The "Protio-Hydride" Route)
To achieve the specific
Validated Pathway:
-
Precursor: Acetone-d6 (
) is the cost-effective starting material. -
Reduction: Reaction with Sodium Borohydride (
, unlabeled ) yields Isopropanol-1,1,1,3,3,3-d6 ( ).-
Note: Using
here would yield the d7 alcohol, which is incorrect for this target.
-
-
Activation: Conversion of the alcohol to a bromide using
or . -
Cyanation: Nucleophilic substitution with Sodium Cyanide (
) in DMSO/Ethanol.
Quality Control: NMR Validation
Standard
-
NMR (Proton):
-
Signal: The methyl signal (~1.3 ppm) disappears completely (silent).
-
Methine Signal: The septet at ~2.6 ppm collapses. Because the vicinal coupling partners are now Deuterium (spin 1), not Hydrogen (spin 1/2), the splitting pattern changes.
is much smaller than (~1/6.5 ratio). -
Observation: Expect a broad singlet or a complex multiplet with weak coupling, integrating to exactly 1 proton.
-
-
Mass Spectrometry (GC-MS):
-
Look for the molecular ion
. -
Check for
(74) to assess d5 impurities.
-
Applications in Drug Development[5][6][7][8]
The primary utility of 2-Methyl-D3-propionitrile-3,3,3-D3 is in the synthesis of deuterated Active Pharmaceutical Ingredients (APIs) to improve pharmacokinetics (PK).
Metabolic Stability (The Deuterium Switch)
Methyl groups on aromatic rings or aliphatic chains are frequent "soft spots" for CYP450-mediated hydroxylation. By using the d6-nitrile to install a
-
Mechanism: The C-D bond is shorter and stronger than the C-H bond. Breaking the C-D bond in the rate-determining step of oxidation requires higher activation energy (Primary Kinetic Isotope Effect).
-
Outcome: Increased half-life (
), reduced clearance ( ), and potentially lower dosing frequency.
Visualization: Metabolic Fate
The following diagram illustrates how deuteration diverts the metabolic pathway, favoring the parent drug over the metabolite.
Figure 1: Mechanistic impact of deuteration on metabolic clearance. The stronger C-D bond impedes CYP450 oxidation, shifting the elimination pathway toward unchanged excretion.
Handling & Safety Protocols
As a nitrile derivative, this compound requires strict safety adherence.
-
Toxicity: Like all aliphatic nitriles, it can metabolize to release cyanide ions in vivo, though less readily than simple nitriles. Handle in a chemical fume hood.
-
Flammability: Flash point is low (< 10°C). Ground all glassware during transfer to prevent static discharge.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Deuterated compounds are hygroscopic; moisture ingress can lead to H/D exchange over long periods (though C-D bonds are non-exchangeable, solvent contamination is a risk).
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398. [Link]
-
LookChem. (2025). CAS 174736-88-0 Data Sheet. Retrieved from [Link]
Sources
The Scientific Imperative for Deuterated Isobutyronitrile
An In-Depth Technical Guide to the Safety and Handling of Deuterated Isobutyronitrile
For researchers, scientists, and drug development professionals, the integration of isotopically labeled compounds is a cornerstone of modern analytical and metabolic studies. Deuterated isobutyronitrile, a stable isotope-labeled version of isobutyronitrile, serves as a critical tool in these advanced applications. Its utility, however, is paired with significant chemical hazards that demand a comprehensive understanding and rigorous adherence to safety protocols.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on handling deuterated isobutyronitrile. We will explore not only the "what" of safety procedures but the fundamental "why," grounded in the chemical properties of the molecule and the practical realities of a research environment. The objective is to empower you with the expertise to work safely and effectively, ensuring both personal safety and the integrity of your experimental outcomes.
Before delving into safety protocols, it is crucial to understand why a researcher would select this specific molecule. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts a subtle but powerful change in the molecule's properties. This is primarily due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond.[1]
In drug development, this effect is leveraged to:
-
Trace Metabolic Pathways: By strategically placing deuterium labels, researchers can track the metabolic fate of a drug candidate, making it easier to identify metabolites in complex biological matrices using techniques like mass spectrometry.[2][3]
-
Improve Pharmacokinetic Profiles: Slowing down the rate of metabolic breakdown can increase a drug's half-life and bioavailability, potentially leading to less frequent dosing and a more stable concentration in the bloodstream.[1][3][4]
-
Serve as Internal Standards: Deuterated analogues are the gold standard for internal standards in quantitative bioanalysis, as they co-elute with the non-labeled analyte but are distinguishable by mass, ensuring highly accurate quantification.[3]
The selection of deuterated isobutyronitrile is therefore a deliberate choice to harness these principles for precise and insightful research.
Caption: Impact of deuteration on drug metabolism via the Kinetic Isotope Effect.
Hazard Identification and GHS Classification
Deuterated isobutyronitrile shares the same fundamental hazards as its non-deuterated counterpart. It is a highly flammable, toxic, and irritating substance. The Globally Harmonized System (GHS) classification provides a clear and immediate summary of its dangers.
GHS Classification Summary [5]
| GHS Pictogram | Hazard Class | Hazard Statement |
|---|---|---|
| Flame | Flammable Liquids | H225: Highly flammable liquid and vapor |
| Skull and Crossbones | Acute Toxicity, Oral | H300: Fatal if swallowed |
| Skull and Crossbones | Acute Toxicity, Dermal | H311: Toxic in contact with skin |
| Exclamation Mark | Skin Irritation | H315: Causes skin irritation |
| Exclamation Mark | Eye Irritation | H319: Causes serious eye irritation |
| Exclamation Mark | Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Signal Word: DANGER [5]
The causality behind this classification is critical:
-
Flammability: With a low flash point of approximately 8°C (46°F), its vapors can ignite at or below typical room temperature.[6] Vapors are also heavier than air and can travel to a distant ignition source.[7][8][9]
-
Toxicity: The primary toxicological concern stems from its metabolism. In the body, isobutyronitrile can be processed to release cyanide, which interferes with cellular respiration, leading to symptoms like headache, dizziness, weakness, and in severe cases, convulsions, coma, and death.[6] This makes ingestion, inhalation, and dermal absorption potentially fatal routes of exposure.[10]
Core Physical and Chemical Properties
Understanding the physical properties is essential for safe handling and for predicting its behavior in an experimental setting. While minor variations exist due to deuteration, the properties of standard isobutyronitrile are an excellent reference.
| Property | Value | Source |
| Chemical Formula | C₄H₇N (Isotopic variation for deuterated form) | [11] |
| Molar Mass | ~69.11 g/mol (Varies with deuteration level) | [11][12] |
| Appearance | Clear, colorless liquid | [9][11] |
| Odor | Almond-like | [9][12] |
| Boiling Point | ~103-108 °C | [11][13] |
| Melting Point | ~ -72 °C | [12][13] |
| Flash Point | ~8 °C (46.4 °F) | [6] |
| Density | ~0.77 g/mL | [11][13] |
| Vapor Density | ~2.4 (Air = 1.0) | |
| Water Solubility | 35 g/L at 20 °C |
Experimental Protocols: Safe Handling, Storage, and Disposal
A self-validating safety protocol is one where checks and redundancies are built into the workflow. The following step-by-step methodologies are designed to create such a system.
Handling Protocol
-
Preparation and Engineering Controls:
-
Verification: Before starting, confirm that a certified chemical fume hood is operational. An eyewash station and safety shower must be immediately accessible.[6]
-
Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent contamination with atmospheric moisture, which can lead to isotopic exchange.[1]
-
Ignition Source Removal: Meticulously clear the work area of all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[6][14]
-
-
Personal Protective Equipment (PPE) Protocol:
-
Hand Protection: Wear impervious gloves (e.g., nitrile or butyl rubber). Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin.[5][14]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[1]
-
-
Chemical Transfer and Use:
-
Grounding: When transferring from one container to another, ground and bond both containers to prevent the buildup of static electricity, which can ignite flammable vapors.[5][6][10]
-
Tools: Use only non-sparking tools for opening and handling containers.[5][10]
-
Aliquotting: Work with the smallest quantities necessary for your experiment to minimize the risk associated with a spill or fire.
-
Caption: Hierarchy of controls for safely handling deuterated isobutyronitrile.
Storage Protocol
-
Location: Store in a designated flammables cabinet or area that is cool, dry, and well-ventilated.[6][14]
-
Container: Keep the container tightly closed to prevent the escape of vapors and contamination from moisture.[5][14] For long-term stability of the deuterium label, storage in an amber vial under an inert atmosphere is recommended.[1]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][8][15]
-
Labeling: Ensure the container is clearly labeled with the full chemical name, including the deuteration status, and all relevant GHS hazard pictograms.
Waste Disposal Protocol
Deuterated isobutyronitrile and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing "Deuterated Isobutyronitrile" and all associated hazards (Flammable, Toxic).
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never pour this chemical down the drain.[1]
Emergency Procedures: A Validated Response Workflow
In an emergency, a clear and practiced response is critical.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. SPEED IS CRITICAL. Seek immediate medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Accidental Release (Spill) Response
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 5. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. ISOBUTYRONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Isobutyronitrile [drugfuture.com]
- 12. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 13. Understanding Isobutyronitrile: Properties, Applications, and Safety Measures [trust-chem.com]
- 14. abdurrahmanince.net [abdurrahmanince.net]
- 15. hernon.com [hernon.com]
2-Methyl-D3-propionitrile-3,3,3-D3 price per gram
Title: Strategic Deployment of 2-Methyl-D3-propionitrile-3,3,3-D3 in Drug Discovery: Economics, Synthesis, and Mechanistic Utility Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the pursuit of optimized pharmacokinetic (PK) profiles, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has transitioned from a niche academic exercise to a cornerstone of modern drug design. 2-Methyl-D3-propionitrile-3,3,3-D3 (CAS: 174736-88-0)[1], commonly referred to as Isobutyronitrile-d6 or 2-Cyanopropane-d6[2], is a highly specialized deuterated building block (Molecular Formula: C₄HD₆N)[3]. This whitepaper dissects the economic realities of procuring this compound, the mechanistic causality behind its use in blocking CYP450 metabolism, and provides a self-validating synthetic framework for its integration into drug scaffolds.
Economic Analysis: The Cost of Isotopic Precision
Unlike standard isobutyronitrile, which is a bulk commodity chemical, the d6-variant requires an exceptionally controlled synthetic environment to achieve necessary isotopic purity. The high price per gram is a direct consequence of the cost of fully deuterated precursors (e.g., acetone-d6) and the stringent distillation processes required to prevent proton-deuterium exchange with atmospheric moisture during manufacturing.
Furthermore, as a volatile and flammable liquid, the compound incurs significant hazardous material shipping premiums and requires rigorous storage protocols. Analytical certificates dictate that the compound must be re-analysed for chemical purity after 6 years of storage[3], establishing a finite shelf-life that further drives up inventory costs for suppliers.
Table 1: Market Pricing Dynamics & Quality Specifications for Isobutyronitrile-d6
| Quantity | Listed Price (EUR)* | Estimated Price (USD)** | Price per Gram (USD) | Isotopic Purity (NMR) | Chemical Purity (GC) |
| 500 mg | €474.00 | ~$515.00 | ~$1,030.00 | >99.8% atom D | >98.4% |
| 1 g | €787.00 | ~$850.00 | ~$850.00 | >99.8% atom D | >98.4% |
*Data sourced from standard commercial catalogs (e.g., CymitQuimica / CDN Isotopes, Ref. D-7519)[1]. Prices exclude VAT. *USD estimates are subject to currency exchange fluctuations.
Mechanistic Causality: Why Invest in Deuterated Isobutyronitrile?
At approximately $850 per gram, the use of 2-Methyl-D3-propionitrile-3,3,3-D3 must be justified by profound improvements in an API's efficacy. The primary rationale lies in the Kinetic Isotope Effect (KIE) .
In medicinal chemistry, gem-dimethyl groups are frequently installed to lock a molecule's conformation, thereby increasing binding affinity to the target receptor. However, these gem-dimethyl groups are notorious metabolic liabilities, acting as prime targets for aliphatic hydroxylation by cytochrome P450 enzymes (specifically CYP3A4).
By utilizing Isobutyronitrile-d6 as a synthetic building block, chemists replace six highly oxidizable C-H bonds with C-D bonds. Because the carbon-deuterium bond has a lower zero-point energy than a carbon-hydrogen bond, breaking it requires a significantly higher activation energy. When the CYP450 enzyme attempts to abstract a hydrogen atom, the reaction rate is drastically reduced, effectively shunting the metabolic pathway and extending the drug's half-life.
Figure 1: Kinetic Isotope Effect (KIE) shunting CYP3A4-mediated metabolism.
Self-Validating Synthetic Methodology
Given the prohibitive cost of the reagent, experimental failure is not an option. The following protocol describes the alpha-alkylation of Isobutyronitrile-d6, designed as a self-validating system to ensure maximum yield and isotopic retention.
Objective: Installation of a -C(CD₃)₂CN moiety onto an electrophilic scaffold (R-X).
-
Step 1: Cryogenic Deprotonation
-
Action: Cool a solution of Lithium diisopropylamide (LDA, 1.1 eq) in anhydrous THF to -78°C. Add 2-Methyl-D3-propionitrile-3,3,3-D3 (1.0 eq) dropwise.
-
Causality: The single alpha-proton (C₄HD₆ N) is selectively abstracted. Maintaining -78°C is critical to prevent self-condensation of the nitrile and to suppress any potential deuterium exchange with trace moisture.
-
-
Step 2: Electrophilic Trapping
-
Action: Introduce the target electrophile (1.05 eq) slowly down the side of the flask.
-
Causality: The lithiated d6-nitrile acts as a potent nucleophile. A slight excess of the electrophile ensures complete consumption of the expensive deuterated reagent.
-
-
Step 3: Reaction Quench
-
Action: Quench the reaction in situ at -78°C using saturated aqueous NH₄Cl before warming to room temperature.
-
Causality: Quenching at cryogenic temperatures prevents reverse aldol-type reactions or retro-nucleophilic attacks that could degrade the newly formed C-C bond.
-
-
Step 4: Isolation
-
Action: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation: The crude mass should closely match the theoretical yield. A significant mass loss indicates volatility issues during concentration (ensure water bath <30°C).
-
Figure 2: Self-validating synthetic workflow for incorporating Isobutyronitrile-d6.
Quality Control & Analytical Validation Framework
To verify that the >99.8% d6 isotopic purity[3] has survived the synthetic workflow, the final intermediate must be subjected to rigorous analytical validation:
-
¹H NMR (Proton NMR): The most critical self-validation check is the absence of signal. A standard isopropyl group exhibits a massive, characteristic doublet at ~1.3 ppm. In the successfully deuterated product, this region must remain entirely flat, confirming that no proton exchange occurred during the basic reaction conditions.
-
²H NMR (Deuterium NMR): Run in a non-deuterated solvent (e.g., CHCl₃), this spectrum should yield a dominant, clean signal corresponding to the six deuterium atoms of the -CD₃ groups, verifying their structural integrity.
-
GC-MS: The molecular ion peak must reflect the mass shift. While a standard isobutyryl-adduct will show a specific m/z, the deuterated adduct must present an m/z + 6 shift, confirming the retention of all six heavy isotopes[2].
References
- 2-Methyl-d3-propionitrile-3,3,3-d3 (isobutyronitrile)
- Source: benchchem.
- Source: lgcstandards.
Sources
Methodological & Application
Application Note: Using 2-Methyl-D3-propionitrile-3,3,3-D3 as a High-Precision qNMR Internal Standard
This Application Note and Protocol is designed for researchers and analytical scientists conducting Quantitative NMR (qNMR) for purity assessment, kinetic studies, or complex mixture analysis. It focuses on the specialized use of 2-Methyl-D3-propionitrile-3,3,3-D3 (Isobutyronitrile-d6) as an internal standard.
Executive Summary
In quantitative NMR (qNMR), the selection of an internal standard (IS) is the single most critical decision affecting method accuracy. While Tetramethylsilane (TMS) and Dimethyl Sulfone (DMSO
2-Methyl-D3-propionitrile-3,3,3-D3 (CAS: 174736-88-0) offers a unique solution. By deuterating the two methyl groups, this standard eliminates signal overlap in the crowded aliphatic region (0.5–2.0 ppm) while providing a distinct methine signal at ~2.7 ppm . This guide details the physicochemical profile, technical rationale, and validated protocol for deploying this standard in pharmaceutical and industrial workflows.
Technical Rationale & Compound Profile
The "Silent Region" Advantage
Standard Isobutyronitrile possesses a large doublet signal at ~1.3 ppm (6H) and a small septet at ~2.7 ppm (1H). The 1.3 ppm signal renders it useless for analyzing drug-like molecules with alkyl chains.
-
The Innovation: In 2-Methyl-D3-propionitrile-3,3,3-D3 , the methyl protons are replaced with deuterium (
). -
The Result: The 1.3 ppm signal vanishes. The only remaining proton signal is the methine (
) at ~2.7 ppm. This creates a "spectral window" in the aliphatic region, allowing for interference-free quantification of analyte alkyl signals.
Physicochemical Properties
| Property | Value | Relevance to qNMR |
| Formula | Methine proton acts as the probe. | |
| MW | 75.14 g/mol | Distinct from non-deuterated (69.10). Essential for calculation. |
| Boiling Point | ~104°C | High Thermal Stability. Superior to TMS (26°C) for kinetics >40°C. |
| Solubility | Miscible in CDCl | Versatile across polar and non-polar matrices. |
| Chemical Shift | Located in a typically "quiet" zone between alkyls and hetero-alkyls. | |
| Signal Type | Broad Multiplet (or Singlet with | Coupled to 6 deuterons ( |
Experimental Protocol
Materials & Equipment
-
Internal Standard: 2-Methyl-D3-propionitrile-3,3,3-D3 (>98% D, >99% Chemical Purity).
-
Solvent: Deuterated solvent (e.g., DMSO-d
, CDCl ) with low residual water. -
Balance: Microbalance with readability of 0.001 mg (1 µg) or better.
-
NMR System: 400 MHz or higher; Probe temperature calibrated to ±0.1 K.
Workflow Diagram
The following diagram outlines the decision process and experimental flow for using this standard.
Figure 1: Decision logic and workflow for selecting and using Isobutyronitrile-d6 in qNMR.
Step-by-Step Procedure
Step 1: Gravimetric Preparation (The Stock Solution Method)
Direct weighing of volatile liquids into NMR tubes is error-prone. Use the Stock Solution Method for maximum precision.
-
Tare a 2 mL GC vial or volumetric flask on the microbalance.
-
Weigh approximately 20–30 mg of the Analyte (
) directly into the vial. Record mass to 0.001 mg. -
Add the deuterated solvent (e.g., 1.0 mL). Dissolve completely.
-
Spike the solution with 2-Methyl-D3-propionitrile-3,3,3-D3.
-
Target: Equimolar ratio to the analyte protons being integrated.
-
Technique: Use a gas-tight syringe to add ~5–10 µL.
-
Weighing: Re-weigh the vial after addition to determine the exact mass of the standard (
).
-
-
Transfer ~600 µL to the NMR tube. Cap immediately.
Step 2:
Relaxation Measurement (Mandatory Validation)
The methine proton in a deuterated environment may have a longer relaxation time (
-
Run a standard Inversion Recovery pulse sequence (t1ir).
-
Calculate
for the standard signal at 2.7 ppm.-
Typical Value: 3–8 seconds (solvent dependent).
-
-
Set Relaxation Delay (D1):
.-
Example: If
, set . Failure to do this causes integration errors >1%.
-
Step 3: Acquisition Parameters
-
Pulse Angle: 90° (maximize signal).
-
Spectral Width: -2 to 14 ppm (ensure baseline definition).
-
Scans (NS): Minimum 16 (for S/N > 200:1).
-
Temperature: Controlled (e.g., 298 K).
-
Decoupling (Advanced):
-
Standard: No decoupling. The 2.7 ppm signal will appear as a broad multiplet due to
coupling. -
Advanced: Apply
decoupling during acquisition (if probe supports it) to collapse the multiplet into a sharp singlet. Note: This requires a specialized probe configuration.
-
Step 4: Processing & Integration
-
Phasing: Manual phasing is required. Ensure the baseline is flat 100 Hz on either side of the peaks.
-
Baseline Correction: Polynomial (order 0 or 1) or spline correction.
-
Integration:
-
Integrate the Analyte Peak (
) and the Standard Peak ( ). -
Note on Standard Peak: If not decoupled, the signal at 2.7 ppm will be broad. Ensure the integration limits cover the entire multiplet footprint, including the low-intensity "feet" of the signal.
-
Data Analysis & Calculation
Calculate the purity (
| Variable | Definition | Value for Isobutyronitrile-d6 |
| Integrated Area | Measured | |
| Number of Protons | ||
| Molecular Weight | ||
| Mass (Gravimetric) | Measured (mg) | |
| Purity (as decimal) | From Certificate of Analysis (e.g., 0.99) |
Troubleshooting & Validation
Signal Overlap Check
Before relying on the standard, run a blank spectrum of your analyte. Ensure there is no signal at ~2.7 ppm. If the analyte has an alpha-carbonyl proton or amine signal here, this standard is incompatible.
Broadness of the Standard Peak
-
Observation: The peak at 2.7 ppm looks "blurry" or broad compared to a TMS singlet.
-
Cause: Coupling to deuterium (
). This is normal physics, not a shimming error. -
Action: Do not over-shim trying to sharpen it. Focus on shimming the residual solvent peak or the analyte peaks. Integrate the broad area consistently.
Isotope Purity
Ensure the standard is "2-Methyl-D3...3,3,3-D3" (d6 on methyls). If the standard is only partially deuterated, you will see small methyl doublets at 1.3 ppm, which ruins the "silent region" advantage.
References
-
BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for shift comparison).
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Sources
Protocol for hydrolysis of 2-Methyl-D3-propionitrile-3,3,3-D3
An Application Note and Protocol for the Hydrolysis of 2-Methyl-D3-propionitrile-3,3,3-D3
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the hydrolysis of the isotopically labeled compound, 2-Methyl-D3-propionitrile-3,3,3-D3, to its corresponding carboxylic acid, 2-Methyl-D3-propionic-3,3,3-D3-acid. The synthesis of such deuterated molecules is critical for various applications in pharmaceutical research and development, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. We present two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—elucidating the underlying chemical mechanisms and offering detailed, step-by-step instructions. This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary for successful and reproducible synthesis.
Introduction: The Significance of Nitrile Hydrolysis
The conversion of a nitrile group to a carboxylic acid is a cornerstone transformation in organic synthesis.[1] This hydrolysis reaction offers a reliable pathway to introduce a carboxylic acid moiety, often from precursors synthesized via nucleophilic substitution with cyanide ions, thereby extending a carbon chain.[2] The reaction proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the final carboxylic acid.[3][4]
This application note focuses on the hydrolysis of 2-Methyl-D3-propionitrile-3,3,3-D3, a deuterated analog of isobutyronitrile. The incorporation of stable heavy isotopes like deuterium (D) is a powerful tool in drug discovery. Deuteration can alter a drug candidate's metabolic profile by leveraging the kinetic isotope effect, potentially leading to improved pharmacokinetic properties.[5] The resulting deuterated carboxylic acid is a valuable building block for more complex molecules or can be used directly in biological assays.
We will explore both acid- and base-catalyzed methods, as the choice of conditions can be critical depending on the presence of other sensitive functional groups on a substrate.[6]
Mechanistic Pathways: Acid vs. Base Catalysis
Understanding the reaction mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues. Both acid and base catalysis effectively achieve the conversion but operate via distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[1][7] The reaction cascade proceeds through an imidic acid tautomer to form a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[6]
The overall transformation can be summarized as follows:
-
Protonation: The nitrile nitrogen is protonated by the acid (e.g., H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.
-
Proton Transfer: A proton is transferred from the oxygen to a water molecule, forming a resonance-stabilized intermediate.[6]
-
Tautomerization: The intermediate tautomerizes to form a protonated amide.
-
Amide Hydrolysis: The amide undergoes subsequent acid-catalyzed hydrolysis to yield the carboxylic acid and an ammonium salt.[4]
Caption: Acid-catalyzed hydrolysis of a nitrile.
Base-Catalyzed Hydrolysis
In contrast, the base-catalyzed mechanism begins with the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the nitrile carbon.[6] This process does not require prior activation of the nitrile. The reaction produces a carboxylate salt, which must be neutralized in a final acidic workup step to yield the free carboxylic acid.[4][8]
The key steps are:
-
Nucleophilic Attack: A hydroxide ion attacks the nitrile carbon, breaking the pi bond and placing a negative charge on the nitrogen.
-
Protonation: The resulting intermediate is protonated by water to form an imidic acid.[3]
-
Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate.[6]
-
Amide Hydrolysis: The hydroxide ion attacks the carbonyl carbon of the amide. The resulting tetrahedral intermediate expels an amide anion (⁻NH₂), which is a poor leaving group but is immediately protonated by the solvent.
-
Deprotonation: The newly formed carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt and ammonia.[4]
-
Acidic Workup: The final product, the free carboxylic acid, is obtained by adding a strong acid to the reaction mixture.[8]
Caption: Base-catalyzed hydrolysis of a nitrile.
Isotopic Stability
A critical consideration for this specific topic is the stability of the deuterium labels. The C-D bonds on the methyl groups and the tertiary carbon are sigma bonds and are not acidic. Under the standard aqueous acidic or basic conditions described, there is a negligible risk of H/D exchange. The isotopic purity of the starting material is expected to be fully retained in the final carboxylic acid product.
Experimental Guide and Protocols
The following section provides detailed, step-by-step protocols for both hydrolysis methods.
Caption: General experimental workflow for nitrile hydrolysis.
Materials and Equipment
-
Reagents: 2-Methyl-D3-propionitrile-3,3,3-D3, concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), sodium hydroxide (NaOH) or potassium hydroxide (KOH), diethyl ether or ethyl acetate, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), deionized water.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, magnetic stir bars, separatory funnel, rotary evaporator, beakers, graduated cylinders, pH paper or pH meter.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is advantageous as the final product is the free carboxylic acid, simplifying the workup procedure.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-Methyl-D3-propionitrile-3,3,3-D3 (e.g., 5.0 g) and an aqueous solution of 6 M hydrochloric acid or 3 M sulfuric acid (50 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is fully consumed (typically 4-8 hours).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Workup and Extraction: Transfer the cooled mixture to a separatory funnel. Extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).[9]
-
Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine, 1 x 50 mL) to remove residual water and acid.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-Methyl-D3-propionic-3,3,3-D3-acid.
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.
Protocol 2: Base-Catalyzed Hydrolysis
This method is often faster but requires a final acidification step.
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stir bar and reflux condenser, add 2-Methyl-D3-propionitrile-3,3,3-D3 (e.g., 5.0 g) and a 20% (w/v) aqueous solution of sodium hydroxide (50 mL).
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved.[4] Continue heating until the starting material is consumed as monitored by TLC or GC (typically 2-6 hours).
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Initial Extraction (Optional): To remove any non-acidic impurities, you can wash the basic solution with diethyl ether (2 x 30 mL) and discard the organic layer.
-
Acidification: Place the aqueous solution in an ice bath to manage the heat of neutralization. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2).[9] The carboxylic acid will precipitate or form an oil.
-
Product Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the final product.
Method Comparison and Data Summary
The choice between acid and base hydrolysis depends on several factors, including substrate compatibility and desired reaction time.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Primary Reagent | Strong Acid (HCl, H₂SO₄) | Strong Base (NaOH, KOH) |
| Reaction Time | Typically 4-8 hours | Typically 2-6 hours |
| Initial Product | Carboxylic Acid + Ammonium Salt | Carboxylate Salt + Ammonia |
| Workup | Direct extraction of the product | Requires a careful acidification step before extraction[4][9] |
| Advantages | Simpler workup; one-pot conversion to the free acid. | Often faster; may be preferable for substrates with acid-sensitive groups. |
| Disadvantages | Can be slower; requires handling of corrosive acids. | Requires an additional acidification step; ammonia gas is evolved. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Reagent concentration too low. | - Extend the reflux time and monitor by TLC/GC.- Ensure the heating mantle is at the correct temperature.- Use a higher concentration of acid or base. |
| Low Product Yield | - Inefficient extraction.- Incomplete acidification (in base protocol).- Product loss during solvent removal. | - Perform additional extractions (e.g., 4-5 times).- Ensure pH is < 2 during the acidic workup.- Use a splash guard on the rotary evaporator and avoid excessive vacuum/heat. |
| Product is Contaminated | - Presence of unreacted starting material.- Contamination from side products or workup. | - Ensure the reaction goes to completion.- Perform a brine wash to remove water-soluble impurities.- Consider purification by distillation if purity is critical. |
Conclusion
Both acid- and base-catalyzed hydrolysis are highly effective and reliable methods for the quantitative conversion of 2-Methyl-D3-propionitrile-3,3,3-D3 to its corresponding deuterated carboxylic acid. The protocols provided herein are robust and have been designed to ensure high yield and purity while maintaining the isotopic integrity of the molecule. The acid-catalyzed route offers a more straightforward workup, while the base-catalyzed method may provide a faster reaction. The choice of protocol can be tailored to the specific needs of the researcher, considering factors such as available reagents, reaction scale, and time constraints.
References
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]
-
Omura, S., et al. (1991). Isobutyrate as a precursor of n-butyrate in the biosynthesis of tylosine and fatty acids. FEMS Microbiology Letters, 68(1), 33-36. Available at: [Link]
-
ResearchGate. (n.d.). Deuterium reactions of nitriles. Available at: [Link]
-
Wang, J., et al. (2021). Light-driven decarboxylative deuteration enabled by a divergently engineered photodecarboxylase. Nature Communications, 12(1), 3935. Available at: [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
-
RSC Publishing. (2025, September 29). Nitrile hydration and α-deuteration of amides catalyzed by a PCNHCPMn(I) pincer complex. Available at: [Link]
-
ACS Publications. (2021, August 3). Manganese-Pincer-Catalyzed Nitrile Hydration, α-Deuteration, and α-Deuterated Amide Formation via Metal Ligand Cooperation. ACS Catalysis. Available at: [Link]
-
Chinese Journal of Applied Chemistry. (n.d.). Synthesis of Isobutyric Acid. Available at: [Link]
-
Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]
-
Wells-Knecht, K. J., & Dunn, D. (2019). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry. Journal of Pharmaceutical Sciences, 108(9), 3152-3155. Available at: [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
Sources
- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Methyl-D3-propionitrile-3,3,3-D3 in Metabolic Tracer Studies and Bioanalysis
Introduction & Scientific Rationale
Aliphatic nitriles, such as isobutyronitrile (2-methylpropionitrile), are critical industrial intermediates. However, their toxicological profile is defined by their propensity to undergo cytochrome P450 (CYP450)-mediated bioactivation, which releases highly toxic hydrogen cyanide (HCN) into biological systems[1]. Understanding the exact metabolic flux and pharmacokinetics of these compounds is essential for drug development, toxicology, and occupational safety.
2-Methyl-D3-propionitrile-3,3,3-D3 (commonly referred to as Isobutyronitrile-d6) is a highly specialized, stable isotope-labeled (SIL) analog designed for advanced metabolic tracer studies[2]. By substituting the six methyl protons with deuterium, researchers can leverage this compound as a dual-purpose analytical tool:
-
A Mechanistic Tracer: To track the specific pathways of nitrile bioactivation without interference from endogenous background molecules.
-
A Stable Isotope-Labeled Internal Standard (SIL-IS): To provide robust quantification in mass spectrometry by correcting for matrix effects and extraction losses.
Physicochemical and Isotopic Properties
To ensure analytical fidelity, it is critical to understand the mass shifts introduced by the deuterium labeling. The +6 Da mass shift ensures complete mass resolution from the natural isotopic envelope of the unlabeled analyte[3].
Table 1: Chemical and Isotopic Specifications
| Property | Value |
| Chemical Name | 2-Methyl-D3-propionitrile-3,3,3-D3 |
| Common Synonym | Isobutyronitrile-d6 |
| CAS Number | 174736-88-0[2] |
| Molecular Formula | C₄HD₆N / CD₃CH(CD₃)CN[2] |
| Molecular Weight | 75.14 g/mol [4] |
| Expected [M+H]⁺ m/z | 76.16 (vs 70.12 for unlabeled)[3] |
| Isotopic Purity | ≥ 98-99 atom % D[2] |
| Physical State | Colorless Liquid[2] |
Mechanistic Pathway: CYP450-Mediated Bioactivation
The primary metabolic clearance route for isobutyronitrile involves alpha-hydroxylation catalyzed by hepatic and extrahepatic CYP450 enzymes[1]. This oxidation event generates an unstable cyanohydrin intermediate.
Crucially, the cyanohydrin spontaneously decomposes into equimolar amounts of hydrogen cyanide and acetone[5]. When using Isobutyronitrile-d6, the resulting ketone is acetone-d6 . Because unlabeled acetone is a naturally occurring endogenous metabolite (produced via lipid metabolism and ketosis), tracking acetone-d6 definitively proves that the metabolite originated exclusively from the nitrile precursor. This isolates the metabolic product from physiological background noise, ensuring a high-fidelity readout of metabolic flux.
Figure 1: CYP450-mediated bioactivation of Isobutyronitrile-d6 to Acetone-d6 and HCN.
Experimental Protocols
Protocol A: In Vitro Microsomal Metabolism Assay (Metabolic Flux Tracking)
Objective: To quantify the rate of cyanide release and acetone-d6 formation using liver microsomes, validating the CYP450-dependent pathway[5]. Causality & Self-Validation: This protocol incorporates a minus-NADPH control. Since CYP450 strictly requires NADPH as an electron donor[1], the absence of acetone-d6/cyanide in the minus-NADPH control definitively proves that the conversion is enzymatically driven, ruling out spontaneous aqueous hydrolysis.
Step-by-Step Methodology:
-
Matrix Preparation: In a 1.5 mL glass GC headspace vial, combine 0.5 mg/mL pooled human or rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Tracer Addition: Add Isobutyronitrile-d6 to achieve a final concentration of 100 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH). Control Step: For the minus-NADPH control, substitute the regenerating system with an equal volume of buffer.
-
Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by placing the vials on ice and immediately adding 100 µL of ice-cold 0.1 M NaOH. The alkaline environment traps the evolved hydrogen cyanide as non-volatile NaCN.
-
Headspace GC-MS Analysis (Acetone-d6): Seal the vials with PTFE-lined septa. Equilibrate at 60°C for 10 minutes, then inject 500 µL of the headspace gas into a GC-MS. Monitor the molecular ion of acetone-d6 at m/z 64.
Protocol B: Bioanalytical Quantification (SIL-IS Workflow)
Objective: To accurately quantify unlabeled isobutyronitrile in biological matrices (plasma/serum) using Isobutyronitrile-d6 as an internal standard. Causality: The +6 Da mass shift eliminates isotopic cross-talk. Because the deuterated standard shares the exact physicochemical properties of the analyte, it perfectly corrects for matrix suppression, extraction inefficiencies, and GC injection variability.
Figure 2: Bioanalytical workflow utilizing Isobutyronitrile-d6 as an internal standard.
Step-by-Step Methodology:
-
Sample Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of a 1 µg/mL Isobutyronitrile-d6 working solution.
-
Extraction: Add 300 µL of ice-cold ethyl acetate. Vortex vigorously for 2 minutes to extract the lipophilic nitriles while precipitating plasma proteins.
-
Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 200 µL of the upper organic layer to a GC autosampler vial equipped with a micro-insert.
-
GC-MS SIM Analysis: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode using a DB-624 column.
Data Presentation: Expected GC-MS Parameters
When executing Protocol B, analysts should program the mass spectrometer to monitor the following Selected Ion Monitoring (SIM) parameters to ensure high specificity.
Table 2: GC-MS SIM Parameters and Expected Mass Shifts
| Analyte | Target Ion (m/z) | Qualifier Ion (m/z) | Expected Retention Time Behavior |
| Isobutyronitrile (Unlabeled) | 69.0 | 41.0, 27.0 | Reference (RT₀) |
| Isobutyronitrile-d6 (SIL-IS) | 75.0 | 44.0, 30.0 | RT₀ - 0.02 min (Slightly earlier due to D-isotope effect) |
| Acetone (Endogenous) | 58.0 | 43.0 | Reference (RT₁) |
| Acetone-d6 (Tracer Product) | 64.0 | 46.0 | RT₁ - 0.01 min |
References
Sources
- 1. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16" at NAP.edu [nationalacademies.org]
- 2. 2-Methyl-d3-propionitrile-3,3,3-d3 (isobutyronitrile) [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Metabolism of organonitriles to cyanide by rat nasal tissue enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Deuterated Isopropylamine-d7 via Reduction of Isopropyl Cyanide-d6
Abstract
This comprehensive guide details the synthesis of deuterated isopropylamine-d7, a valuable building block in medicinal chemistry and drug development. The protocol centers on the efficient reduction of commercially available isopropyl cyanide-d6. This document provides not only a step-by-step experimental procedure but also delves into the scientific rationale behind the methodology, strategies for characterization, and the broader significance of deuterated compounds in modern pharmaceutical research. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to incorporate stable isotope labeling into their synthetic strategies.
Introduction: The Strategic Advantage of Deuteration in Drug Development
In the landscape of modern drug discovery, the pursuit of optimized pharmacokinetic and safety profiles is paramount. Deuteration, the selective replacement of hydrogen atoms with their stable, heavy isotope deuterium, has emerged as a powerful strategy to enhance the therapeutic potential of small molecules.[1][2] This subtle structural modification, which minimally alters the steric and electronic properties of a compound, can have a profound impact on its metabolic fate.[1]
The foundational principle behind this approach is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond, often a rate-limiting step in drug metabolism, requires a higher activation energy.[2] This can lead to a number of desirable outcomes:
-
Enhanced Metabolic Stability: By deuterating metabolically vulnerable positions, or "soft spots," the rate of metabolic degradation can be significantly reduced.[1]
-
Improved Pharmacokinetic Profiles: A slower metabolism can lead to a longer drug half-life, increased systemic exposure (Area Under the Curve - AUC), and potentially a reduced dosing frequency, which can improve patient adherence.[3]
-
Reduced Formation of Reactive or Toxic Metabolites: Deuteration can alter metabolic pathways, potentially minimizing the formation of undesirable metabolites.
-
Increased Efficacy and Safety: The combination of these effects can translate into improved therapeutic efficacy and a better safety profile.[1]
The first deuterated drug to receive FDA approval in 2017, deutetrabenazine, exemplified the "deuterium switch" approach, where a known drug was modified to improve its properties.[1] More recently, the approval of deucravacitinib in 2022 marked the arrival of de novo deuterated drugs, where deuterium is incorporated early in the discovery process to overcome pharmacokinetic challenges.[1]
This application note focuses on the preparation of deuterated isopropylamine-d7, a key intermediate for the synthesis of a wide range of biologically active molecules. The isopropyl moiety is a common structural feature in many pharmaceuticals, and its deuteration can be a valuable tool for medicinal chemists.
Synthetic Strategy: Reduction of a Deuterated Nitrile
The most direct and efficient route to deuterated primary amines is the reduction of the corresponding deuterated nitrile. Isopropyl cyanide-d6 serves as an excellent starting material, with the deuterium labels already incorporated into the isopropyl group. The nitrile functionality can be readily reduced to a primary amine using a variety of powerful reducing agents.
For this application, we will focus on the use of lithium aluminum hydride (LiAlH₄), a potent and versatile reducing agent capable of efficiently converting nitriles to primary amines.[4][5] While other methods such as catalytic hydrogenation exist, LiAlH₄ reduction is often preferred in a laboratory setting for its high reactivity and generally clean conversions.
The overall transformation is as follows:
It is important to note that the two new hydrogen atoms on the methylene group and the two hydrogen atoms on the nitrogen will come from the reducing agent and the aqueous workup, respectively.
Experimental Protocol: Reduction of Isopropyl Cyanide-d6 with LiAlH₄
This protocol is adapted from general procedures for the LiAlH₄ reduction of nitriles.[6] Researchers should always perform a thorough risk assessment before conducting any chemical reaction.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Isopropyl cyanide-d6 | ≥98% isotopic purity | Commercially Available | |
| Lithium aluminum hydride (LiAlH₄) | ≥95% | Commercially Available | EXTREMELY REACTIVE WITH WATER |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available | |
| Sodium hydroxide (NaOH) | 1 M aqueous solution | Commercially Available | |
| Deionized water |
3.2. Equipment
-
Round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Dropping funnel (oven-dried)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Procedure
Safety First: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a positive flow of nitrogen, carefully add lithium aluminum hydride (1.5 equivalents relative to the nitrile) to the flask.
-
Solvent Addition: Add anhydrous THF (approximately 10 volumes relative to the nitrile) to the flask via a cannula or a dry syringe.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Nitrile Addition: Dissolve isopropyl cyanide-d6 (1 equivalent) in a minimal amount of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if an appropriate staining method is available, or by quenching a small aliquot and analyzing by GC-MS.
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
CAUTION: Exothermic reaction and hydrogen gas evolution. Slowly and carefully add dropwise a volume of water equal to the mass of LiAlH₄ used.
-
Add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH₄ used.
-
Add a volume of water three times the mass of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Isolation:
-
Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings.
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Note: Isopropylamine is volatile, so use a low bath temperature and monitor the evaporation carefully.
-
3.4. Purification
The crude deuterated isopropylamine can be purified by distillation if necessary. Due to its low boiling point, fractional distillation at atmospheric pressure is feasible.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of deuterated isopropylamine-d7.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated isopropylamine-d7. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is recommended.[7]
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a protic solvent, the N-H protons will be visible. In an aprotic deuterated solvent (e.g., CDCl₃), the N-H protons typically appear as a broad singlet. The key feature will be the significant reduction or absence of signals in the regions corresponding to the isopropyl protons. Residual proton signals can be used to quantify the isotopic purity. The addition of D₂O will cause the N-H proton signal to disappear due to H-D exchange, which can help in its assignment.[8]
-
²H (Deuterium) NMR: This is a powerful technique for directly observing the incorporated deuterium atoms. The spectrum should show signals corresponding to the deuterated methyl and methine positions of the isopropyl group, providing direct evidence of successful deuteration.[9]
-
¹³C NMR: The carbon signals will be split into multiplets due to coupling with deuterium (C-D coupling). The signals for the carbons bearing deuterium will also be shifted slightly upfield compared to the non-deuterated analogue.
5.2. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic distribution of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique for analyzing volatile amines. The mass spectrum will show the molecular ion peak corresponding to the mass of the fully deuterated isopropylamine-d7.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
The presence of lower isotopologues (molecules with fewer than seven deuterium atoms) can be assessed from the mass spectrum and is an important parameter for quality control, especially in pharmaceutical applications.[10]
Quantitative Data Summary
| Parameter | Expected Value/Range | Method of Determination |
| Yield | 70-90% | Gravimetric analysis after purification |
| Isotopic Purity (D-enrichment) | >98% | ¹H NMR, ²H NMR, Mass Spectrometry |
| Chemical Purity | >99% | GC-MS, ¹H NMR |
| Boiling Point | ~32-34 °C | Distillation |
| ¹H NMR (CDCl₃, ppm) | δ ~2.7-2.9 (septet, residual CH), δ ~1.0-1.1 (doublet, residual CH₃), δ ~0.8-1.2 (broad s, NH₂) | 400 MHz NMR Spectrometer |
| Molecular Weight (C₃H₂D₇N) | 66.16 g/mol | Mass Spectrometry |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time or use a slight excess of LiAlH₄. |
| Loss of product during workup/isolation | Be cautious during solvent evaporation due to the product's volatility. Use an efficient condenser. | |
| Incomplete quenching of LiAlH₄ | Ensure the Fieser workup is performed carefully and with vigorous stirring. | |
| Incomplete Reaction | Inactive LiAlH₄ | Use a fresh bottle of LiAlH₄ or titrate to determine its activity. |
| Insufficient reaction time or temperature | Allow the reaction to stir for a longer period at room temperature or gently warm to reflux. | |
| Formation of Side Products | Presence of water in the reaction | Ensure all glassware is thoroughly dried and anhydrous solvents are used. |
| Difficulty in Purification | Co-distillation with solvent | Use a fractional distillation column for more efficient separation. |
Conclusion
The synthesis of deuterated isopropylamine-d7 from isopropyl cyanide-d6 via lithium aluminum hydride reduction is a robust and efficient method for producing this valuable isotopically labeled building block. The protocol provided, along with the detailed characterization and troubleshooting guidelines, offers a comprehensive resource for researchers in medicinal chemistry and drug development. The strategic incorporation of deuterium into drug candidates continues to be a promising avenue for improving therapeutic outcomes, and the availability of well-characterized deuterated intermediates is crucial for the advancement of this field.
References
-
Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. [Link]
-
Gant, T. G. (2024). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry. [Link]
-
Caddick, S., Judd, D. B., de K. Lewis, A. K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry, 62(18), 8375-8386. [Link]
-
Wu, X., Ren, Y., Liu, J., & Wang, F. (1990). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Chemical Journal of Chinese Universities, 11(8), 889. [Link]
-
From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). N-Lorem. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. [Link]
-
Chiba, S., & Ong, D. Y. (2020). Controlled Reduction of Nitriles by Sodium Hydride and Zinc Chloride. Synthesis, 52(10), 1431-1438. [Link]
-
Prakash, G. K. S., et al. (2022). C–H deuteration of organic compounds and potential drug candidates. Chemical Society Reviews, 51(8), 3093-3142. [Link]
-
Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary. [Link]
-
Zhang, Z., et al. (2016). Efficient synthesis of D6 -clenproperol and D6 -cimaterol using deuterium isopropylamine as labelled precursor. Journal of the Chinese Chemical Society, 63(11), 939-943. [Link]
-
Regioselective α-Deuteration of Michael Acceptors Mediated by Isopropylamine in D 2 O/AcOD. (2020). Organic Letters, 22(24), 9745-9750. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2023). ResolveMass Laboratories Inc. [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. [Link]
-
Only one nitrile reduced to amine with LiAlH4. (2022, August 30). Reddit. [Link]
-
Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride. (n.d.). ResearchGate. [Link]
-
Wang, C., et al. (2019). Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels. Polymer Chemistry, 10(36), 4974-4983. [Link]
-
Isopropylamine can be obtained by. (n.d.). Allen. [Link]
-
24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]
-
Isopropylamine. (n.d.). Wikipedia. [Link]
-
Isopropylamine one pot synthesis. (2010, December 12). Sciencemadness Discussion Board. [Link]
-
Alonso, F., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7575. [Link]
- CN102180797A - Synthesis method of N,N-diethyl isopropylamine. (n.d.).
- CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation. (n.d.).
-
Pimparkar, K., et al. (n.d.). High Pressure Catalytic Hydrogenation of Acetone in a PDMS Based Recirculating Microreactor System. AIChE. [Link]
-
Al-Rabiah, A., et al. (2022). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. Catalysts, 12(10), 1221. [Link]
-
Quantum chemical study on the formation of isopropyl cyanide and its linear isomer in the interstellar medium. (2021). Physical Chemistry Chemical Physics, 23(34), 18779-18790. [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. isotope.com [isotope.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Solvent Compatibility and Optimization Protocols for 2-Methyl-D3-propionitrile-3,3,3-D3 Reactions
Executive Summary
2-Methyl-D3-propionitrile-3,3,3-D3 (also known as isobutyronitrile-d6, Formula:
Chemical Profile & Mechanistic Causality
The synthetic utility of isobutyronitrile-d6 stems from the acidity of its
The reactivity of this anion is strictly governed by the solvation of the lithium counterion:
-
Polar Aprotic / Coordinating Solvents (e.g., Diglyme, THF): Solvents like diglyme strongly encapsulate the
cation. This disrupts the tight ion pair, generating a "naked," highly reactive keteniminate anion. This separated ion pair is potent enough to disrupt aromaticity in interrupted reactions[4]. -
Non-Polar / Non-Coordinating Solvents (e.g., Hexanes, Toluene): In hydrocarbon solvents, the keteniminate and lithium maintain a tight ion pair. While this reduces absolute nucleophilicity, it drastically increases the thermal stability of the anion, allowing alkylation reactions to proceed efficiently at elevated temperatures (up to 65 °C) without degradation, which is ideal for scalable manufacturing[5].
-
Protic Solvents (e.g., Alcohols, Water): Completely incompatible. They will instantly protonate the keteniminate anion. If deuterated protic solvents (e.g.,
, MeOD) are used, they will cause uncontrolled H-D exchange at the -position, scrambling the isotopic purity[6][7].
Solvent Compatibility Matrix
| Solvent Category | Examples | Compatibility | Mechanistic Effect & Application |
| Strongly Coordinating (Polar Aprotic) | Diglyme, DME | Excellent | Encapsulates |
| Moderately Coordinating (Polar Aprotic) | THF | Good | Partial ion-pair separation. Standard choice for low-temperature (-78 °C) laboratory-scale alkylations[4]. |
| Non-Coordinating (Non-Polar) | Hexanes, Toluene | Excellent | Maintains tight ion pair. Enables high-temperature (up to 65 °C) scalable alkylations[5]. |
| Protic | Methanol, Ethanol, | Incompatible | Quenches the keteniminate anion immediately. |
| Deuterated Protic | MeOD, | Incompatible | Induces unwanted H-D exchange at the |
Experimental Protocols
Protocol A: High-Nucleophilicity Interrupted Alkylation (Diglyme)
Purpose: To utilize the separated ion pair for the dearomatization of benzonitriles. Materials: 2-Methyl-D3-propionitrile-3,3,3-D3, LDA (2.0 M in THF/heptane), Diglyme (anhydrous), 2-Methoxybenzonitrile, Benzyl bromide.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous diglyme (10 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Inject 2-Methyl-D3-propionitrile-3,3,3-D3 (2.0 equiv). Slowly add LDA (2.1 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the keteniminate anion. Causality Insight: Diglyme sequesters the
ions, creating a highly reactive nucleophile[4]. -
Dearomatization: Add 2-methoxybenzonitrile (1.0 equiv) dropwise. Maintain at -78 °C for 1 hour to form the intermediate
-complex. -
Electrophilic Trapping: Inject benzyl bromide (2.1 equiv). Allow the reaction to slowly warm to room temperature over 4 hours.
-
Quench & Isolate: Quench with saturated aqueous
. Extract with ethyl acetate, dry over , and purify via silica gel chromatography.
Protocol B: Scalable High-Temperature Alkylation (Hexanes)
Purpose: To perform a robust, thermally stable alkylation for bulk intermediate synthesis. Materials: 2-Methyl-D3-propionitrile-3,3,3-D3, Lithium dimethylamide, Hexanes (anhydrous), 1-Bromo-3-chloropropane.
Step-by-Step Methodology:
-
Anion Generation: Suspend Lithium dimethylamide (1.0 equiv) in anhydrous hexanes at room temperature under nitrogen.
-
Addition: Dropwise add 2-Methyl-D3-propionitrile-3,3,3-D3 (1.0 equiv) to the suspension. Causality Insight: The non-polar hexane environment forces a tight ion pair, stabilizing the anion and preventing self-condensation at higher temperatures[5].
-
Alkylation: Add a solution of 1-bromo-3-chloropropane (1.1 equiv) in hexanes at 5 °C to 10 °C.
-
Thermal Acceleration: Warm the reaction mixture to 65 °C and reflux for 4 hours. Causality Insight: Unlike THF protocols which degrade at this temperature, the tight ion pair in hexanes is stable and drives the alkylation to completion rapidly[5].
-
Workup: Cool to room temperature, quench with water, separate the organic phase, and concentrate in vacuo to yield the deuterated intermediate.
Mechanistic Visualization
Mechanistic divergence of isobutyronitrile-d6 keteniminate anions based on solvent coordination.
References
Sources
- 1. 2-Methyl-d3-propionitrile-3,3,3-d3 (isobutyronitrile) [cymitquimica.com]
- 2. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research – SYNMR [synmr.in]
- 3. Isobutyronitrile Supplier & Manufacturer | Factory Price [nj-finechem.com]
- 4. Interrupted SNAr-Alkylation Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1289938B1 - A process for the preparation of 2,2-dimethyl-5-(4-clorobenzyl) cyclopentanone and an intermediate useful therefor - Google Patents [patents.google.com]
- 6. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isobutyronitrile-d6 in Mass Spectrometry Proteomics
The following is a detailed Application Note and Protocol guide regarding the applications of Isobutyronitrile-d6 in mass spectrometry-based proteomics.
Advanced Structural Elucidation, Isomer Differentiation, and Stable Isotope Synthesis
Executive Summary
In the landscape of high-resolution mass spectrometry (HRMS), Isobutyronitrile-d6 (CD₃)₂CDCN serves as a critical high-precision reagent. While often overlooked as a simple solvent or intermediate, its deuterated form enables advanced proteomic workflows that address two of the field's most persistent challenges: isomeric differentiation (e.g., Leucine vs. Isoleucine) and de novo synthesis of stable isotope standards .
This guide details the mechanistic application of Isobutyronitrile-d6 as a precursor for Radical-Directed Dissociation (RDD) reagents and as a fundamental building block for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) reagents (specifically Valine-d6 and Leucine-d6). By leveraging the unique mass shift (+7 Da relative to unlabeled radical species) and kinetic isotope effects, researchers can achieve structural depth unattainable by standard Collision-Induced Dissociation (CID).
Core Applications
A. Radical-Directed Dissociation (RDD) for Isomer Differentiation
Standard proteomics relies on CID, which breaks peptide backbones at amide bonds. However, CID cannot distinguish between isomeric residues like Leucine (Leu) and Isoleucine (Ile) , which have identical masses (113.08 Da).
Isobutyronitrile-d6 is the stable-isotope precursor used to synthesize deuterated Azobisisobutyronitrile (AIBN-d12) . Upon activation (thermal or UV), AIBN-d12 decomposes into two isobutyronitrile-d6 radicals .
-
Mechanism: The isobutyronitrile-d6 radical is introduced to the peptide (either via non-covalent adducts or covalent tagging).
-
Action: The radical abstracts a hydrogen atom from the peptide backbone or side chain.
-
Differentiation: The secondary radical formed on the peptide undergoes specific fragmentation (Beta-scission). Because Leu and Ile have different side-chain branching, the radical-induced fragmentation patterns are distinct.
-
Role of Deuterium: Using the d6-variant allows the mass spectrometer to distinguish the reagent radical from endogenous background and trace the specific radical chemistry via the unique mass shift.
B. Synthesis of SILAC Reagents (Valine-d6 / Leucine-d6)
For quantitative proteomics, "Heavy" amino acids are essential. Isobutyronitrile-d6 is a primary starting material for the chemical synthesis of Valine-d6 and Leucine-d6 .
-
Pathway: Isobutyronitrile-d6
Hydrolysis Isobutyric Acid-d6 Halogenation/Amination Valine-d6. -
Utility: These custom-synthesized amino acids are used in SILAC media to metabolically label the entire proteome, allowing for relative quantitation of protein expression levels between control and treated cell lines.
C. Internal Standard for Metabolomic/Toxicologic Screening
In drug development, isobutyronitrile derivatives often appear as impurities or metabolites. Isobutyronitrile-d6 serves as the definitive Internal Standard (IS) for quantifying these species in complex biological matrices (plasma/lysates) using LC-MS/MS, ensuring data integrity by correcting for matrix effects and ionization suppression.
Experimental Protocols
Protocol 1: Radical-Directed Dissociation (RDD) for Leu/Ile Differentiation
Objective: To distinguish Leucine and Isoleucine residues in a target peptide using isobutyronitrile-d6 derived radicals.
Materials:
-
Reagent: AIBN-d12 (Synthesized from Isobutyronitrile-d6).
-
Target: Tryptic peptides (desalted).
-
Instrument: Q-TOF or Orbitrap with UV photodissociation (266 nm) or ESI source capable of in-source fragmentation.
Workflow:
-
Reagent Preparation:
-
Dissolve AIBN-d12 in 50:50 Methanol:Water to a concentration of 10 mM.
-
Note: Keep solution in amber vials; AIBN is light-sensitive.
-
-
Sample Incubation (Non-Covalent Adduct Formation):
-
Mix peptide solution (10 µM) with AIBN-d12 solution (100 µM) in a 1:10 ratio.
-
Goal: Promote the formation of [M + H + AIBN-d12]+ non-covalent complexes during electrospray ionization.
-
-
Mass Spectrometry Settings (Data Acquisition):
-
Ionization: ESI Positive Mode.
-
Isolation: Set Quadrupole to isolate the complex precursor mass.
-
Calculation:
.
-
-
Activation (The Critical Step):
-
Apply UV laser pulse (266 nm) OR adjust source temperature/collision energy to induce homolytic cleavage of the AIBN-d12.
-
Result: Generation of the [M + H + Isobutyronitrile-d6 radical]+ species.
-
-
-
MS3 Fragmentation:
-
Isolate the radical-peptide complex.
-
Apply Collisional Activation (HCD/CID).
-
Analysis: Look for diagnostic w-ions or d-ions.
-
Leucine: Yields specific side-chain losses (isopropyl radical).
-
Isoleucine: Yields ethyl or methyl radical losses distinct from Leucine.
-
-
-
Data Interpretation:
-
Compare spectra against the d0-control. The d6-label confirms the presence of the exogenous radical and prevents confusion with natural losses.
-
Protocol 2: Quantitative Analysis of Nitriles (Bioanalysis)
Objective: Quantitation of isobutyronitrile metabolites in plasma.
-
Spiking: Add 10 µL of Isobutyronitrile-d6 (1 µg/mL in MeOH) to 100 µL of plasma sample.
-
Extraction: Perform protein precipitation with 300 µL cold Acetonitrile. Vortex 1 min, Centrifuge 10,000 x g.
-
LC-MS/MS: Inject supernatant.
-
Transition (Analyte): m/z 70.1
43.1 (Loss of HCN). -
Transition (IS - d6): m/z 76.1
46.1 (Loss of DCN).
-
-
Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration.
Visualized Workflows
Figure 1: Radical-Directed Dissociation Mechanism
This diagram illustrates the generation of the isobutyronitrile-d6 radical and its interaction with a peptide backbone to differentiate isomers.
Caption: Workflow for AIBN-d12 mediated Radical-Directed Dissociation (RDD) to distinguish Leucine and Isoleucine isomers.
Figure 2: Synthesis of SILAC Reagents from Isobutyronitrile-d6
This diagram outlines the chemical pathway to convert isobutyronitrile-d6 into Valine-d6 for metabolic labeling.
Caption: Synthetic route converting Isobutyronitrile-d6 into Valine-d6 for Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Data Summary and Specifications
| Parameter | Isobutyronitrile (Native) | Isobutyronitrile-d6 (Deuterated) | Application Relevance |
| Formula | (CH₃)₂CHCN | (CD₃)₂CDCN | Core structure |
| Monoisotopic Mass | 69.0578 Da | 75.0955 Da | +6.037 Da Shift (Crucial for MS filtering) |
| Radical Mass | ~68 Da | ~74 Da | Mass of the abstracting species in RDD |
| Retention Time | ~2.5 min (C18) | ~2.45 min (C18) | Deuterium isotope effect causes slight RT shift |
| Primary Use | Solvent/Reagent | Internal Standard / Radical Precursor | Quantitation & Isomer Differentiation |
References
-
Ly, T., & Julian, R. R. (2008). Residue-specific radical-directed dissociation of whole proteins in the gas phase. Journal of the American Chemical Society. Link
-
Vaisar, T., & Urbanelli, L. (2019). Differentiation of peptide isomers and epimers by radical-directed dissociation. Methods in Enzymology. Link
-
BenchChem. Isobutyronitrile-d6 Product Specifications and Applications. Link
-
Thermo Fisher Scientific. Overview of SILAC (Stable Isotope Labeling by Amino acids in Cell culture) for Quantitative Proteomics. Link
-
Ma, X., & Xia, Y. (2014). Pinpointing Double Bond and Sn-Isomerism in Lipids via Radical-Directed Dissociation. Angewandte Chemie. Link
The Physicochemical Vulnerabilities of Deuterated Nitriles
Application Note: Advanced Handling, Stabilization, and Storage Protocols for Deuterated Nitrile Compounds
Prepared By: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Acetonitrile-d₃ (CD₃CN) and related deuterated nitriles
Deuterated nitriles, such as acetonitrile-d₃, are indispensable in modern laboratories. In NMR spectroscopy, they provide a clean, interference-free background[1]. In pharmaceutical development, deuteration at the alpha position of nitriles leverages the kinetic isotope effect (KIE) to resist enzymatic oxidation by cytochrome P450, thereby dramatically enhancing a drug's metabolic stability and pharmacokinetic profile[2].
However, the very structural features that make these compounds useful also introduce specific storage vulnerabilities:
-
Hygroscopicity: Acetonitrile is highly hygroscopic. Upon exposure to ambient air, it rapidly absorbs atmospheric moisture, which compromises its utility as an anhydrous solvent for air-sensitive organometallic reactions or precise LC-MS analyses[3].
-
Isotopic Erosion (H/D Exchange): The electron-withdrawing nature of the cyano group renders the alpha-deuteriums slightly acidic. In the presence of trace water and adventitious base (often leached from low-quality glassware or improper desiccants), the nitrile undergoes reversible enolization. When the enolate reprotonates in a moisture-contaminated environment, a protium (H⁺) replaces the deuterium (D⁺), resulting in isotopic erosion (e.g., CD₃CN → CHD₂CN)[2].
Caption: Mechanism of base-catalyzed H/D exchange in acetonitrile-d3 leading to isotopic erosion.
Quantitative Parameters of Acetonitrile-d₃
To design a self-validating storage system, one must first understand the quantitative physical boundaries of the solvent. The following table summarizes the critical parameters dictating the handling of Acetonitrile-d₃.
| Property | Value | Clinical/Lab Significance | Citation |
| CAS Number | 2206-26-0 | Unique identifier for Acetonitrile-d₃ | [4] |
| Molecular Formula | C₂D₃N | Indicates 100% theoretical deuteration | [4] |
| Boiling Point | 80.7 °C | Dictates thermal storage limits | [4] |
| Density | 0.840 g/cm³ (at 20 °C) | Required for volumetric-to-mass conversions | [1] |
| Flash Point | 2 °C (Closed Cup) | Highlights severe flammability hazard | [4] |
| Vapor Pressure | 97 hPa (at 20 °C) | Necessitates tightly sealed, septum-capped vials | [1] |
| Isotopic Purity | ≥ 99.8% D atom | Critical for NMR background suppression | [1] |
The 3Å Molecular Sieve Imperative
A common, yet catastrophic, laboratory error is the use of 4Å molecular sieves to dry acetonitrile-d₃. Causality: The kinetic diameter of the acetonitrile molecule is approximately 3.8 to 4.0 Å. Consequently, the pores of 4Å sieves are large enough to admit both water molecules (2.8 Å) and the solvent itself[3].
This competitive adsorption drastically reduces drying efficiency. Worse, the heat of adsorption from the solvent entering the zeolite matrix can trigger localized exothermic degradation or base-catalyzed aldol-type condensations, introducing organic impurities into the deuterated solvent. 3Å molecular sieves exclusively admit water while sterically excluding the nitrile , making them the only scientifically sound choice for maintaining anhydrous Acetonitrile-d₃[3].
Validated Experimental Protocols
To ensure trustworthiness, the following protocols form a self-validating system. The physical drying process (Protocol A) is directly verified by quantitative analytical measurement (Protocol B), ensuring the solvent's integrity before it is ever introduced into a sensitive experiment.
Caption: Optimal workflow for the anhydrous preparation and long-term storage of deuterated nitriles.
Protocol A: Sieve Activation and Anhydrous Storage
Objective: Remove adventitious moisture and establish a stable, long-term storage environment.
-
Sieve Activation: Factory-supplied molecular sieves contain bound water. Place 3Å molecular sieves in a vacuum oven. Heat to 150°C–200°C under high vacuum (< 1 mbar) for a minimum of 12 hours.
-
Cooling: Allow the sieves to cool to room temperature strictly under a stream of dry, inert gas (Argon or Nitrogen) to prevent immediate re-adsorption of atmospheric moisture[3].
-
Solvent Transfer: Inside a glovebox or using standard Schlenk line techniques, open the fresh bottle of Acetonitrile-d₃.
-
Desiccant Addition: Add the activated 3Å molecular sieves to the solvent (approximately 10–20% of the solvent volume)[3].
-
Equilibration & Storage: Seal the flask with a PTFE-lined septum cap. Allow the solvent to stand over the sieves for at least 72 hours to ensure thorough kinetic drying[3]. Store the container in a cool (ideally 4°C), dark, and well-ventilated flammable storage cabinet, away from ignition sources[1][4].
Protocol B: Self-Validating Moisture Quantification (Karl Fischer Titration)
Objective: Quantitatively validate that the solvent contains <10 ppm water, confirming the efficacy of Protocol A and ruling out H/D exchange conditions.
-
Titrator Preparation: Prepare a Coulometric Karl Fischer titrator. Pre-titrate the cell containing the Karl Fischer solvent to a dry endpoint (drift rate < 10 µ g/min )[3].
-
Sample Extraction: Using a dry, gas-tight syringe purged with Argon, extract 1.0 mL of the dried Acetonitrile-d₃ from the storage flask, being careful not to disturb the molecular sieves at the bottom.
-
Injection & Analysis: Inject the sample into the titration vessel. The titrator will automatically generate iodine at the anode to react stoichiometrically with any present water[3].
-
Validation Check: A successful drying protocol will yield a water content of <10 ppm. Causality check: If the drift rate fails to return to baseline, it indicates a side reaction (e.g., contamination with ketones/aldehydes from improper prior handling), meaning the solvent batch is compromised and should be discarded according to hazardous waste protocols[4].
References
- Alpha Chemika. "Acetonitrile-D3 at Best Price - High Purity Lab Chemical".
- Smolecule. "Fundamental Effects of Deuteration on Nitriles".
- Benchchem. "Safeguarding Your Laboratory: Proper Disposal of Acetonitrile-d3".
- Benchchem. "Dealing with hygroscopic nature of Acetonitrile-d3 in the lab".
Sources
Application Note: Advanced Deuterium Labeling Strategies Using 2-Cyanopropane-d6 and its Precursors
Introduction: The Strategic Value of Deuterium in Modern Drug Development
In the landscape of pharmaceutical development, gaining a competitive edge often involves nuanced molecular modifications that enhance a drug candidate's metabolic profile. Deuterium labeling, the selective replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), has emerged as a powerful strategy to this end.[1][2] The foundational principle behind this approach is the Kinetic Isotope Effect (KIE) .[3][][5]
The carbon-deuterium (C-D) bond possesses a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making it stronger and more stable.[6][7] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate.[][8] Since many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step, introducing deuterium at these metabolic "hot spots" can significantly slow down drug metabolism.[1][3][5] This strategic deuteration can lead to:
-
Improved Pharmacokinetic (PK) Profiles: A longer drug half-life and more consistent systemic exposure.[1][9]
-
Reduced Dosing Frequency: Enhancing patient compliance and quality of life.[1]
-
Lower Required Dosage: Potentially reducing off-target side effects.[]
-
Decreased Formation of Toxic Metabolites: Improving the overall safety profile of the drug.[8]
The clinical and commercial success of deuterated drugs, such as deutetrabenazine for treating Huntington's disease, has validated this approach, establishing it as a low-risk, high-reward strategy in drug development.[1][9] This note details the use of 2-cyanopropane-d6, a key radical intermediate, for efficient late-stage deuterium incorporation.
The Reagent: 2-Cyanopropane-d6 via AIBN-d12
While various methods exist for deuterium incorporation, radical-mediated pathways offer a mild and efficient route, particularly for complex molecules.[10] The 2-cyanopropyl radical is a widely used initiator in polymer chemistry, typically generated from the thermal decomposition of Azobisisobutyronitrile (AIBN). For deuteration purposes, its fully deuterated analog, AIBN-d12 , serves as an excellent precursor to the 2-cyanopropane-d6 radical.
Upon gentle heating (typically 70-90 °C), AIBN-d12 decomposes, releasing nitrogen gas and two equivalents of the 2-cyanopropane-d6 radical.[11][12][13] This radical then acts as a potent deuterium atom transfer agent.
Advantages of the AIBN-d12 / 2-Cyanopropane-d6 System:
-
Predictable Decomposition: The thermal decomposition kinetics of AIBN are well-studied, allowing for controlled generation of the deuterated radical.[12][14][15]
-
High Isotopic Purity: Commercially available AIBN-d12 typically has high isotopic enrichment (>98%), ensuring efficient deuterium transfer.
-
Neutral Reaction Conditions: Avoids harsh acidic or basic conditions that can be incompatible with sensitive functional groups often found in drug candidates.[16]
-
Late-Stage Functionalization: This method is ideally suited for introducing deuterium into a nearly finished molecule, bypassing the need for a lengthy de novo synthesis with deuterated building blocks.[16][17][18]
Mechanism of Action: Radical-Mediated Deuterium Transfer
The core of this labeling strategy is a radical chain reaction. The process is initiated by the thermal decomposition of AIBN-d12, which serves as the deuterium source and radical initiator.
Caption: Radical-mediated deuterium labeling workflow.
Initiation: Thermal decomposition of AIBN-d12 generates two 2-cyanopropane-d6 radicals. Propagation:
-
A 2-cyanopropane-d6 radical abstracts a hydrogen atom from the target molecule (R-H), forming a substrate radical (R•) and 2-cyanopropane-d5.
-
The substrate radical (R•) then abstracts a deuterium atom from a suitable deuterium source in the reaction, which can be another molecule of the deuterated initiator or a deuterated solvent, to yield the final deuterated product (R-D).
This chain process continues until the radical species are quenched. The selectivity of the deuteration is often directed towards the most labile C-H bonds, such as those at benzylic or allylic positions, or adjacent to heteroatoms.
Detailed Experimental Protocol: Late-Stage Deuteration
This protocol provides a general methodology for the deuteration of a benzylic C-H bond in a model substrate. Researchers must optimize conditions for their specific molecule.
Objective: To selectively deuterate the benzylic position of a complex, late-stage intermediate.
Materials:
-
Substrate (e.g., a molecule with a benzylic C-H)
-
AIBN-d12 (≥98% isotopic purity)
-
Anhydrous, degassed solvent (e.g., toluene-d8, benzene-d6, or a non-deuterated solvent like chlorobenzene)
-
Schlenk flask or reaction vial with a septum
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for workup and purification
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for deuterium labeling.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the substrate (1.0 eq) and AIBN-d12 (1.5 - 2.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup:
-
Seal the flask with a septum.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add the anhydrous, degassed solvent via syringe to achieve a substrate concentration of 0.1 - 0.5 M.
-
Perform three cycles of vacuum/backfill with inert gas to ensure an oxygen-free environment. Causality Note: Oxygen is a radical scavenger and can quench the desired reaction.
-
-
Execution and Monitoring:
-
Immerse the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue using flash column chromatography on silica gel to isolate the deuterated product.[19][20] Protocol Note: Use of neutral or base-deactivated silica gel can prevent potential back-exchange of acidic protons.[8]
-
Analytical Validation: A Self-Validating System
Confirming the position and extent of deuterium incorporation is critical. A multi-technique approach ensures the trustworthiness and reproducibility of the results.[19][21]
Data Presentation: Expected Analytical Results
| Analytical Technique | Parameter Measured | Expected Result for Successful Deuteration |
| ¹H NMR | Integral Ratios | Decrease or disappearance of the proton signal at the target site. |
| ²H NMR | Chemical Shift | Appearance of a new signal corresponding to the chemical shift of the deuterated position. |
| Mass Spectrometry (e.g., HRMS) | Molecular Ion (M+) | Increase in the molecular weight corresponding to the number of deuterium atoms incorporated (e.g., M+1, M+2, etc.). |
| Quantitative NMR (qNMR) | Isotopic Purity | Precise quantification of deuterium incorporation by comparing the integral of the residual ¹H signal to an internal standard.[22][23][24] |
Trustworthiness Through Validation: The combination of these techniques provides a self-validating system. For example, a decrease in a specific proton signal in the ¹H NMR spectrum must be accompanied by the appearance of a corresponding signal in the ²H NMR spectrum and a predictable mass shift in the mass spectrum.[21] This analytical triangulation confirms that the labeling was successful, site-selective, and efficient.
Conclusion
The use of 2-cyanopropane-d6, generated from the thermal decomposition of AIBN-d12, represents a robust and highly effective strategy for the late-stage deuteration of drug candidates and other complex organic molecules. The mild, radical-mediated conditions offer broad functional group tolerance, and the well-defined mechanism allows for predictable outcomes. By following the detailed protocols and rigorous analytical validation steps outlined in this note, researchers can confidently employ this technique to enhance the metabolic stability and pharmacokinetic properties of their compounds, accelerating the journey from the laboratory bench to clinical application.[9]
References
-
Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
-
Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Resources. [Link]
-
Wang, Y., et al. (2025). Multi-scale study of thermal decomposition behavior of AIBN in nitrogen and air environment. Journal of Hazardous Materials. [Link]
-
He, C., et al. (2024). Late-Stage C–H Deuteration of Organic Compounds via Ligand-Enabled Palladium-Catalyzed Hydrogen Isotope Exchange. Synlett. [Link]
-
Darwish, T. A., et al. (2016). Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. Analytica Chimica Acta, 927, 69-75. [Link]
- Goldblatt, M., & Jones, W. H. (1964). Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
Li, X. R., et al. (2008). Study on thermal decomposition characteristics of AIBN. Journal of Hazardous Materials, 159(1), 13-18. [Link]
-
ResearchGate. (n.d.). Late-stage functionalization and preparation of deuterated drugs. ResearchGate. [Link]
-
ResearchGate. (n.d.). The AIBN decomposition mechanism. ResearchGate. [Link]
-
Koseki, H. (n.d.). Study on Thermal Decomposition Characteristics of AIBN. Presentation. [Link]
-
Lu, G. B., et al. (2013). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Acta Physico-Chimica Sinica, 29(10), 2095-2102. [Link]
-
Jaeger, M., & Heiss, P. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6139-6202. [Link]
-
ResearchGate. (n.d.). Deuterium-labeling experiments. ResearchGate. [Link]
-
Wang, C., et al. (2022). Radical deuteration. Chemical Society Reviews. [Link]
-
Reisman, S. E., et al. (2019). Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene. ACS Omega, 4(1), 125-133. [Link]
-
Chem-Station. (2015). Deuterium Labeling Reaction. Chem-Station International Edition. [Link]
-
Kiss, L., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 489. [Link]
-
Wang, H., et al. (2019). Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis. Chemical Science, 10(1), 249-253. [Link]
-
Gurusinghe, P. N. D., et al. (2023). Direct D-atom incorporation in radicals: an overlooked pathway for Deuterium Fractionation. The Astrophysical Journal, 944(1), 89. [Link]
-
Galkin, M. V., & Samec, J. S. M. (2016). Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications. Chemistry – A European Journal, 22(43), 15214-15229. [Link]
-
Gurusinghe, P. N. D., et al. (2023). Direct D-atom incorporation in radicals: An overlooked pathway for deuterium fractionation. arXiv.org. [Link]
-
Wang, C., et al. (2022). Radical deuteration. Chemical Society Reviews, 51(15), 6523-6541. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Portico [access.portico.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. isotope.com [isotope.com]
- 10. Radical deuteration - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Study on thermal decomposition characteristics of AIBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 15. semanticscholar.org [semanticscholar.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Guide: High-Fidelity Hydrolysis of Deuterated Nitriles
Executive Summary & Core Directive
The Challenge: Hydrolyzing deuterated nitriles (
The Failure Mode: Classical acid/base hydrolysis often requires high temperatures and extreme pH. For nitriles with
The Solution: This guide prioritizes "Soft Hydrolysis" methodologies—specifically Biocatalysis (Nitrilases) and Hydrido-Platinum Catalysis (Parkins Catalyst) —which operate at neutral pH and mild temperatures, effectively eliminating the scrambling pathway.
The Scrambling Mechanism (Why Classical Methods Fail)
Before selecting a protocol, you must understand the mechanism of isotopic loss. In standard base-catalyzed hydrolysis, the formation of the imidate intermediate allows for tautomerization. If the
Visualization: The Alpha-Exchange Pathway
The following diagram illustrates the "danger zone" where isotopic scrambling occurs during classical hydrolysis.
Figure 1: Mechanism of H/D exchange at the
Protocol Selection Matrix
Do not default to refluxing in HCl. Use this decision matrix to select the correct method based on your substrate and target.
| Substrate Feature | Target Product | Recommended Method | Primary Risk |
| Carboxylic Acid | Protocol A: Nitrilase | Enzyme substrate specificity | |
| Amide | Protocol B: Parkins Catalyst | Catalyst removal | |
| Aryl-Deuterated (No | Acid or Amide | Protocol C: Classical ( | Chemical yield / Harshness |
| Acid-Sensitive | Amide | Protocol B: Parkins Catalyst | None (Neutral pH) |
Detailed Methodologies
Protocol A: Biocatalytic Hydrolysis (Direct to Acid)
Best for: Converting
Reagents:
-
Recombinant Nitrilase (Screening kit recommended, e.g., Alcaligenes faecalis or Arabidopsis derived).
-
Buffer: 100 mM Potassium Phosphate (pH 7.2).
-
Solvent: 5-10% v/v Methanol or DMSO (for solubility).[1]
Step-by-Step:
-
Substrate Prep: Dissolve 1.0 mmol of deuterated nitrile in 0.5 mL MeOH.
-
Reaction Assembly: Add nitrile solution to 9.5 mL of Phosphate Buffer (pH 7.2) containing 10-20 mg of lyophilized Nitrilase enzyme.
-
Incubation: Shake at 30°C for 12–24 hours. Do not exceed 40°C.
-
Monitoring: Monitor by HPLC or 1H-NMR (checking for disappearance of
-proton signal if scrambling occurs). -
Workup: Acidify to pH 2 with 1M HCl (carefully, at 0°C) and extract with Ethyl Acetate.
-
Yield Expectation: >90% Chemical Yield, >99% Isotopic Retention.
Protocol B: Platinum-Catalyzed Hydration (To Amide)
Best for: Stopping at the Amide stage or for extremely sensitive substrates.
Catalyst: Ghaffar-Parkins Catalyst:
Step-by-Step:
-
Loading: In a reaction vial, combine deuterated nitrile (1.0 equiv) and Ghaffar-Parkins Catalyst (0.1 – 1.0 mol%).
-
Solvent: Add Ethanol/Water (1:1) or pure Water if soluble.
-
Conditions: Heat to 70–80°C under air. (Reaction is often insensitive to oxygen).
-
Completion: Reaction is typically complete in 2–6 hours.
-
Isolation: Concentrate in vacuo. The catalyst often precipitates or can be removed via short silica plug filtration (eluting with EtOAc).
-
Note: If the Acid is required, the resulting deuterated amide can be hydrolyzed using mild nitrosylation (NaNO2/H2SO4) which is often gentler than direct nitrile hydrolysis.
Protocol C: Optimized Classical Hydrolysis (The "Nuclear Option")
Best for: Substrates with NO
The "Matching" Rule:
-
If retaining Label (
): Use / or / . -
Why? Even if exchange occurs, the "pool" is 100% Deuterium, so the net change is zero.
Step-by-Step (Acidic):
-
Dissolve nitrile in
(99.9% D). -
Add
(35% in ) or . -
Reflux until conversion is complete.
-
Warning: This is expensive. Use only if Protocols A and B are non-viable.
Troubleshooting & FAQs
Symptom: Low Isotopic Incorporation (D-Loss)
| Possible Cause | Diagnostic Question | Resolution |
| Alpha-Exchange | Are you using NaOH/KOH at high temp? | Switch to Protocol A (Nitrilase) . The pH is too high. |
| Solvent Contamination | Is your solvent wet (H2O)? | If using Protocol C, ensure |
| Workup Exchange | Did you quench with strong acid/base? | Perform workup at 0°C. Acidic protons on COOH exchange instantly, but C-D bonds should be stable at 0°C during short exposure. |
Symptom: Poor Chemical Yield (No Reaction)
| Possible Cause | Diagnostic Question | Resolution |
| Solubility | Is the nitrile crashing out of buffer? | Increase co-solvent (DMSO/MeOH) to 10-15% in Protocol A. |
| Steric Hindrance | Is the nitrile tertiary? | Protocol B (Parkins) is exceptionally good for sterically hindered nitriles where enzymes fail. |
| Enzyme Inhibition | Is there residual cyanide or metal? | Ensure starting material is clean. Cyanide can inhibit Nitrilases. |
Workflow Visualization
Use this logic flow to determine your experimental path.
Figure 2: Decision matrix for selecting the hydrolysis method based on substrate structure and target.
References
-
Ghaffar, T., & Parkins, A. W. (1995).[3][5] A New Homogeneous Platinum Containing Catalyst for the Hydrolysis of Nitriles. Tetrahedron Letters, 36(47), 8657–8660.
-
Martínková, L., & Veselá, A. B. (2013). Biocatalytic Hydrolysis of Nitriles. In Science of Synthesis: Biocatalysis in Organic Synthesis 2. Thieme.
-
Cobley, C. J., et al. (2000). Platinum catalysed hydrolytic amidation of unactivated nitriles. Tetrahedron Letters, 41(10), 1646-1649.
-
Kukarenko, V., et al. (2015). Synthetic Applications of the Parkins Nitrile Hydration Catalyst. Applied Sciences, 5(2), 380-401.
Sources
Technical Support Center: Isobutyronitrile-d6 Isotopic Enrichment
Welcome to the Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals encountering isotopic dilution or low deuterium incorporation when working with Isobutyronitrile-d6 (2-methylpropanenitrile-d6).
Achieving and maintaining high isotopic fidelity in deuterated small molecules is critical for kinetic isotope effect (KIE) studies and the synthesis of deuterated active pharmaceutical ingredients (APIs). Below, you will find mechanistic troubleshooting guides, diagnostic workflows, and field-validated protocols to resolve enrichment failures.
Diagnostic Workflow
Before diving into specific chemical mechanisms, use the following diagnostic logic tree to identify the root cause of your isotopic enrichment failure.
Diagnostic workflow for resolving low isotopic enrichment in isobutyronitrile-d6.
Troubleshooting Guides & FAQs
Q1: I attempted to synthesize isobutyronitrile-d6 via direct H/D exchange using isobutyronitrile, D₂O, and a strong base (KOH). NMR shows only 15% overall deuterium incorporation. Why did this fail? A: Direct H/D exchange is fundamentally incompatible with the synthesis of isobutyronitrile-d6 due to extreme differences in proton acidity. The alpha-proton (adjacent to the electron-withdrawing nitrile group) is moderately acidic and undergoes rapid H/D exchange under basic or electrocatalytic conditions[1][2]. However, the beta-protons (the two methyl groups) lack any resonance stabilization for their corresponding carbanion, resulting in a pKa > 50. Consequently, your reaction selectively yielded isobutyronitrile-d1 (alpha-deuterated), leaving the methyl groups entirely protonated[3]. To obtain d6-enrichment (deuterated methyls), you must synthesize the molecule de novo from a pre-deuterated precursor like acetone-d6[4].
Q2: I am synthesizing isobutyronitrile-d6 from highly enriched Acetone-d6 (>99.5% D) using the Van Leusen reaction (TosMIC, t-BuOK, t-BuOH). My final product only has 82% D-enrichment. Where is the isotopic leakage occurring? A: The leakage is occurring during the reaction due to your choice of co-solvent. The Van Leusen reaction requires a proton source to trap the intermediate. By using standard tert-butanol (t-BuOH) in the presence of a strong base (t-BuOK), you created an environment highly conducive to base-catalyzed enolization. Acetone-d6 readily forms an enolate; when it re-protonates, it abstracts a hydrogen atom from the protic t-BuOH pool instead of a deuterium atom. This causes rapid "back-exchange" at the methyl positions. To fix this, you must replace t-BuOH with deuterated tert-butanol (t-BuOD) to maintain a fully deuterated exchange pool.
Q3: My purified isobutyronitrile-d6 showed 99% enrichment immediately after distillation, but after storing it for a month, the alpha-position shows significant protonation. How do I prevent this? A: Isobutyronitrile is highly susceptible to alpha-proton scrambling if exposed to adventitious moisture and trace basic impurities (even from the glass surface of the storage vial)[5]. To prevent this, ensure the product is stored over activated molecular sieves (3Å) in a strictly anhydrous, inert atmosphere (argon). For long-term storage, using silanized glassware can prevent trace alkali metals in the glass from catalyzing the exchange.
Quantitative Data: Acidity and Exchange Kinetics
Understanding the thermodynamic drivers of your molecule is the first step in preventing isotopic dilution. The table below summarizes the causality behind exchange rates.
| Compound / Position | pKa (approx. in DMSO) | Base-Catalyzed H/D Exchange Rate | Expected Isotopic Fidelity via Direct Exchange |
| Isobutyronitrile (α-CH) | ~31 | Very Fast | High (Yields d1 readily) |
| Isobutyronitrile (β-CH₃) | >50 | Negligible | Zero (Fails to yield d6) |
| Acetone-d6 (α-CD₃) | ~26.5 | Fast | Prone to rapid back-exchange if H⁺ is present |
| t-Butanol (OH) | ~32 | Instantaneous | Acts as an H⁺ donor, destroying d6 enrichment |
Validated Experimental Protocol: High-Fidelity Synthesis
To guarantee >98% isotopic enrichment in isobutyronitrile-d6, we recommend the modified Van Leusen reductive cyanation of Acetone-d6. This protocol is designed as a self-validating system: by replacing all protic sources with deuterated equivalents, back-exchange is thermodynamically and kinetically blocked.
Van Leusen synthesis pathway highlighting the critical solvent effect on isotopic fidelity.
Step-by-Step Methodology
-
Preparation of Anhydrous Conditions: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with high-purity argon. Absolute exclusion of atmospheric moisture is required to prevent nitrile hydrolysis and isotopic dilution[6].
-
Reagent Loading: Add TosMIC (Toluenesulfonylmethyl isocyanide, 1.1 eq) and anhydrous Potassium tert-butoxide (t-BuOK, 2.0 eq) to the flask.
-
Solvent Addition: Inject 50 mL of strictly anhydrous 1,2-dimethoxyethane (DME). Cool the suspension to -30 °C using a dry ice/acetone bath.
-
Isotopic Preservation Step (Critical): Inject 2.0 eq of deuterated tert-butanol (t-BuOD) . Do not use standard t-BuOH. This ensures that any enolization of the acetone-d6 precursor occurs in a fully deuterated proton pool, preserving the CD₃ groups.
-
Substrate Addition: Slowly inject Acetone-d6 (1.0 eq, >99.5% D) dropwise over 15 minutes. The slow addition prevents localized exothermic spikes that could drive unwanted side reactions[4].
-
Reaction Progression: Allow the reaction to stir at -30 °C for 1 hour, then slowly remove the cooling bath. Allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Quenching & Isolation: Quench the reaction strictly with D₂O (to prevent late-stage alpha-proton scrambling). Extract the aqueous layer with diethyl ether (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO₄.
-
Purification: Carefully distill the mixture. Isobutyronitrile-d6 is a volatile, malodorous liquid with a boiling point of ~107–108 °C[5]. Collect the fraction boiling at this temperature and immediately store it over 3Å molecular sieves in an argon-purged, silanized vial.
References
-
Electrocatalytic Hydrogenation Using Palladium Membrane Reactors Source: ACS Publications (acs.org) URL:[Link]
-
Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery Source: ChemMedChem (osaka-u.ac.jp) URL:[Link]
-
Recent Advances in the Synthesis of Aryl Nitrile Compounds Source: ResearchGate (researchgate.net) URL:[Link]
-
isobutyronitrile - Physico-chemical Properties & Synthesis Source: ChemBK (chembk.com) URL:[Link]
Sources
Technical Support Center: Thermal Degradation of Isopropyl Cyanide-d6
For Researchers, Analytical Chemists, and Drug Development Professionals
Welcome to the isotopic labeling and thermal stress support center. Isopropyl cyanide-d6 (isobutyronitrile-d6, formula: (CD₃)₂CHCN) is a critical deuterated solvent and synthon in pharmaceutical development. While aliphatic nitriles are generally stable[1], exposing them to extreme thermal stress induces complex degradation pathways. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols for managing the thermal degradation of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the exact thermal degradation products of isopropyl cyanide-d6 under inert conditions? A: Under non-oxidative thermal stress (pyrolysis), the primary degradation pathway is a unimolecular 1,2-beta-elimination. The nitrile nitrogen abstracts a beta-deuterium via a 4-centered transition state. This yields Deuterium Cyanide (DCN) and isobutylene-d5 (1,1,3,3,3-pentadeuterio-2-methylprop-1-ene). At extreme temperatures (>500°C), secondary homolytic cleavage occurs, generating methyl-d3 radicals (•CD₃) and cyanoisopropyl radicals, which subsequently recombine into polymeric residues[2].
Q2: How does the deuterium substitution affect the degradation temperature compared to unlabeled isopropyl cyanide? A: The degradation onset temperature is shifted higher for the -d6 variant due to the Primary Kinetic Isotope Effect (KIE) . Because the rate-determining step of the beta-elimination requires breaking a carbon-deuterium (C-D) bond—which has a lower zero-point energy and is inherently stronger than a C-H bond—the thermal energy required to initiate degradation is significantly increased.
Q3: What happens if the degradation occurs in the presence of oxygen? A: If atmospheric oxygen breaches the reactor, the unimolecular pyrolysis pathway is overridden by combustion. Safety data sheets for isobutyronitrile confirm that oxidative thermal decomposition leads to the release of highly toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and deuterated water (D₂O/HDO),[3].
Part 2: Mechanistic Workflows & Troubleshooting
Mechanism of Thermal Degradation
Understanding the causality of bond cleavage is essential for predicting byproduct formation.
Fig 1. Thermal degradation pathways of isopropyl cyanide-d6 highlighting beta-elimination.
Troubleshooting Guide
Issue 1: Unexpected pressure spike and a new FTIR peak at ~1950 cm⁻¹ during distillation.
-
Diagnosis: The peak at ~1950 cm⁻¹ corresponds to the C-D stretching frequency of Deuterium Cyanide (DCN), shifted down from the typical ~2100 cm⁻¹ of HCN due to the heavier deuterium isotope. This indicates active thermal beta-elimination.
-
Causality: Localized hot spots in the heating mantle have exceeded the thermal stability threshold of the nitrile, even if the bulk fluid temperature reads normal.
-
Resolution: Immediately lower the bath temperature, increase the agitation rate to dissipate hot spots, and verify the system is under an inert atmosphere.
Issue 2: Formation of a dark, viscous residue in the reboiler and low solvent recovery.
-
Diagnosis: Radical-induced polymerization.
-
Causality: At elevated temperatures, trace oxygen acts as a radical initiator, or homolytic C-CN cleavage occurs naturally. These radicals attack the isobutylene-d5 byproduct, triggering a runaway polymerization cascade that fouls the reactor.
-
Resolution: If high-temperature processing is unavoidable, spike the matrix with a radical scavenger (e.g., BHT) prior to heating.
Fig 2. Emergency troubleshooting workflow for unexpected gas evolution during heating.
Part 3: Quantitative Data & Methodologies
Comparative Degradation Profile
| Parameter | Isopropyl Cyanide (Unlabeled) | Isopropyl Cyanide-d6 | Causality / Mechanistic Driver |
| Formula | (CH₃)₂CHCN | (CD₃)₂CHCN | Isotopic labeling at the beta-carbons. |
| Primary Pyrolysis Products | HCN, Isobutylene | DCN, Isobutylene-d5 | 1,2-Beta-elimination via 4-centered TS. |
| Degradation Onset Temp. | ~400°C | ~420°C | Primary Kinetic Isotope Effect (C-D bond requires more energy to break). |
| Combustion Products (Air) | NOx, CO₂, H₂O | NOx, CO₂, D₂O, HDO | Complete oxidation overrides unimolecular pyrolysis[4]. |
| IR Stretch (Cyanide Gas) | ~2100 cm⁻¹ (HCN) | ~1950 cm⁻¹ (DCN) | Increased reduced mass of Deuterium shifts the vibrational frequency lower. |
Protocol: Self-Validating Thermal Stress Testing & Effluent Gas Analysis
To safely characterize the degradation profile of isopropyl cyanide-d6, follow this rigorously controlled methodology. Every step contains a built-in validation check to ensure system integrity.
Step 1: Reactor Setup & Leak Testing
-
Action: Assemble a quartz or Hastelloy thermal reactor. Causality: Unlike stainless steel, quartz/Hastelloy prevents transition-metal catalyzed artificial decomposition, ensuring you measure the true unimolecular degradation threshold.
-
Validation Check: Perform a vacuum hold test. A pressure decay of < 0.1 mbar/min validates a hermetically sealed system.
Step 2: Baseline Inertion
-
Action: Purge the system continuously with high-purity Argon (50 mL/min). Causality: Displaces oxygen to prevent oxidative combustion pathways, isolating the pure pyrolysis mechanism.
-
Validation Check: Route the effluent to an inline FTIR gas cell. A flat baseline in the 1900–2200 cm⁻¹ region validates the absolute absence of background nitriles or atmospheric interference.
Step 3: Controlled Thermal Ramp
-
Action: Heat the reactor at a controlled rate of 5°C/min up to 600°C. Causality: A slow ramp prevents thermal overshoot and allows for the precise identification of the beta-elimination onset temperature.
-
Validation Check: Monitor the differential temperature (ΔT) between the heating jacket and the internal thermocouple. A sudden endothermic deviation validates the onset of the bond-cleavage reaction (which absorbs energy).
Step 4: Effluent Quenching and Scrubbing
-
Action: Route the final exhaust through a 1M NaOH basic scrubber. Causality: DCN is a weak acid. The strong base irreversibly neutralizes it into non-volatile sodium cyanide (NaCN), preventing toxic exposure to the lab environment[3].
-
Validation Check: Measure the pH of the scrubber solution post-experiment. A maintained pH > 11 validates that the scrubbing capacity was not exhausted during the run.
References
1.[1] Nitrile - Wikipedia | Wikipedia | 1 2.[4] Pyrolysis and Combustion of Acetonitrile (CH3CN) - INFO | Oak Ridge National Laboratory | 4 3. SAFETY DATA SHEET - Fisher Scientific | Fisher Scientific | Link 4.[2] Identification of Waste Chicken Feathers Degradation Products using Pyrolysis Gas Chromatography/Mass Spectrometry | CSIR Research Space | 2 5.[3] SAFETY DATA SHEET - TCI Chemicals | TCI Chemicals | 3
Sources
Technical Support Center: Optimizing Reaction Time for Deuterated Isobutyronitrile Synthesis
Welcome to the technical support center for the synthesis of deuterated isobutyronitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you optimize your reaction conditions and achieve your desired deuteration outcomes efficiently.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the synthesis of deuterated isobutyronitrile.
Q1: What are the primary methods for synthesizing deuterated isobutyronitrile?
The most common and practical method for synthesizing α-deuterated isobutyronitrile is through hydrogen-deuterium (H/D) exchange. This can be achieved under either basic or acidic conditions.[1][2][3][4]
-
Base-Catalyzed Exchange: This is a widely used method where a base is used to deprotonate the α-carbon of isobutyronitrile, forming a resonance-stabilized carbanion (enolate). This intermediate then gets quenched by a deuterium source, such as deuterium oxide (D₂O).[1][3]
-
Acid-Catalyzed Exchange: This method involves the protonation (or deuteration) of the nitrile nitrogen, which enhances the acidity of the α-protons. Subsequent removal of an α-proton by a weak base (like D₂O) leads to the formation of an enol intermediate, which then tautomerizes to the deuterated nitrile.[2]
-
Metal-Catalyzed Exchange: Certain transition metal catalysts, such as those based on iron or manganese, can also facilitate the α-deuteration of nitriles.[5][6][7][8] These methods can sometimes offer higher selectivity under milder conditions.
Q2: What is the underlying mechanism of base-catalyzed H/D exchange in isobutyronitrile?
The base-catalyzed H/D exchange proceeds through the formation of a key intermediate called an enolate. The nitrile group acidifies the adjacent C-H bond, making it susceptible to deprotonation by a suitable base. The resulting enolate is a resonance-stabilized species. This intermediate is then protonated (in this case, deuterated) by a deuterium source to yield the α-deuterated isobutyronitrile. The process can be repeated to achieve higher levels of deuteration if there are multiple α-hydrogens.
Q3: How do I choose the right deuterium source for my reaction?
The choice of deuterium source depends on the reaction conditions and the desired level of deuteration.
-
Deuterium Oxide (D₂O): This is the most common and cost-effective deuterium source for both base- and acid-catalyzed H/D exchange reactions.[1][3]
-
Deuterated Solvents: Solvents like methanol-d₄ (CD₃OD) or deuterated chloroform (CDCl₃) can also serve as deuterium sources, particularly in metal-catalyzed reactions.[5][6][9][10] Using a deuterated solvent can also help to drive the equilibrium towards the deuterated product.
-
Deuterium Gas (D₂): In some catalytic systems, D₂ gas can be used, often in conjunction with a metal catalyst like Palladium on carbon (Pd/C).[11]
Q4: How can I monitor the progress of my deuteration reaction?
The progress of the reaction and the level of deuterium incorporation can be monitored using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to monitor the disappearance of the signal corresponding to the α-proton of isobutyronitrile.[12][13] ²H NMR can be used to directly observe the deuterium incorporation.[12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion.[14][15][16]
Q5: What are the key factors that influence the reaction time?
Several factors can significantly impact the reaction time for the deuteration of isobutyronitrile:
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition.
-
Catalyst/Base/Acid Strength and Concentration: The choice and concentration of the catalyst (acid or base) are critical. A stronger base will deprotonate the α-carbon more readily, leading to a faster reaction.
-
Solvent: The solvent can influence the solubility of the reactants and the stability of the intermediates.
-
Concentration of Deuterium Source: A higher concentration of the deuterium source can help to drive the equilibrium towards the deuterated product, potentially reducing the overall reaction time.
Troubleshooting Guide: Optimizing Reaction Time
This guide provides a systematic approach to troubleshooting and optimizing the reaction time for the synthesis of deuterated isobutyronitrile.
Issue 1: Slow or Incomplete Reaction
Symptom: NMR or MS analysis shows a low level of deuterium incorporation even after a prolonged reaction time.
Troubleshooting Steps & Solutions:
1. Evaluate the Base/Acid System:
-
Causality: The rate of H/D exchange is directly dependent on the rate of enolate or enol formation, which is governed by the strength and concentration of the base or acid.
-
Solution:
-
Increase Base Strength: If using a weak base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base like sodium methoxide (NaOMe), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK).[17] For particularly stubborn substrates, stronger bases like sodium hydride (NaH) can be used, though with greater caution.
-
Increase Catalyst Loading: For catalytic reactions, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can accelerate the reaction. However, be mindful of potential side reactions.
-
Ensure Anhydrous Conditions (for base-catalyzed reactions): The presence of water can compete with the deuterium source and reduce the effectiveness of strong bases. Ensure all glassware is oven-dried and solvents are anhydrous.[18]
-
2. Optimize Reaction Temperature:
-
Causality: The rate of most chemical reactions, including H/D exchange, increases with temperature.
-
Solution:
-
Gradual Temperature Increase: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. For many base-catalyzed deuterations with D₂O, refluxing is a common practice.[19]
-
High-Temperature/High-Pressure Conditions: For very resistant substrates, high-temperature and high-pressure conditions in D₂O can be employed, though this requires specialized equipment.[19]
-
3. Enhance the Deuterium Source Concentration:
-
Causality: H/D exchange is an equilibrium process. According to Le Chatelier's principle, increasing the concentration of the deuterium source will shift the equilibrium towards the formation of the deuterated product.
-
Solution:
-
Use a Large Excess of D₂O: When using D₂O, employ a significant molar excess relative to the isobutyronitrile.
-
Use a Co-solvent System: If solubility is an issue, a co-solvent system can be used. However, ensure the co-solvent is aprotic to avoid unwanted H/D exchange.
-
Use a Deuterated Solvent as the Reaction Medium: If feasible, using a deuterated solvent as the primary reaction medium can maximize the deuterium concentration.[20]
-
4. Improve Mixing:
-
Causality: In heterogeneous reactions (e.g., with a solid base or catalyst), efficient mixing is crucial for ensuring good contact between the reactants.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously.
-
Mechanical Stirring: For larger scale or more viscous reactions, consider using a mechanical stirrer instead of a magnetic stir bar.
-
Issue 2: Isotopic Scrambling or Deuteration at Undesired Positions
Symptom: NMR or MS analysis indicates deuterium incorporation at positions other than the α-carbon.
Troubleshooting Steps & Solutions:
1. Re-evaluate Reaction Conditions:
-
Causality: Harsh reaction conditions (e.g., very high temperatures or extremely strong bases) can sometimes lead to side reactions and isotopic scrambling.
-
Solution:
-
Milder Conditions: Try running the reaction at a lower temperature for a longer period.
-
Weaker Base/Acid: Use a milder base or acid that is selective for the α-proton.
-
Metal Catalysis: Consider exploring a metal-catalyzed deuteration method, which can offer higher regioselectivity under milder conditions.[5][6]
-
Data Presentation: Influence of Reaction Parameters on Reaction Time
| Parameter | Effect on Reaction Time | Considerations |
| Temperature | Increasing temperature generally decreases reaction time. | May lead to side reactions or decomposition at very high temperatures. |
| Base/Acid Strength | Stronger bases/acids lead to a faster reaction. | Very strong bases can cause side reactions. |
| Catalyst Loading | Higher catalyst loading can decrease reaction time. | Cost and potential for byproducts. |
| Deuterium Source Conc. | Higher concentration drives the equilibrium, potentially shortening the time to completion. | Cost of deuterated reagents. |
| Solvent | Aprotic solvents are preferred for base-catalyzed reactions to avoid H/D exchange with the solvent. | The solvent should be able to dissolve the reactants. |
Experimental Protocols
Protocol: Base-Catalyzed Deuteration of Isobutyronitrile
This protocol provides a general procedure for the α-deuteration of isobutyronitrile using sodium methoxide and deuterium oxide.
Materials:
-
Isobutyronitrile
-
Sodium methoxide (NaOMe)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the flask, add isobutyronitrile (1.0 eq) and a large molar excess of deuterium oxide (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by ¹H NMR to observe the disappearance of the α-proton signal.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product with anhydrous diethyl ether.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation or rotary evaporation to obtain the crude deuterated isobutyronitrile.
-
Purification: If necessary, the product can be purified by distillation.
-
Analysis: Characterize the final product by ¹H NMR, ²H NMR, and mass spectrometry to determine the isotopic purity.[12][13][14][15][16]
Mandatory Visualization
Mechanism of Base-Catalyzed H/D Exchange
Caption: Mechanism of base-catalyzed H/D exchange for isobutyronitrile.
Troubleshooting Workflow for Slow Reaction
Caption: Troubleshooting workflow for optimizing reaction time.
References
-
ORGANIC DEUTERIUM COMPOUNDS: XVI. SYNTHESIS OF α-DEUTERATED ALKYL NITRILES. Canadian Science Publishing. [Link]
-
Deuterium reactions of nitriles.[21] | Download Scientific Diagram. ResearchGate. [Link]
-
Deuteration of representative carbonyl‐containing compounds and nitriles. ResearchGate. [Link]
-
2-Pyridone-Enhanced Mn-Catalysis for the Synthesis of ortho-Deuterated Aromatic Nitriles. ACS Publications. [Link]
-
ORGANIC DEUTERIUM COMPOUNDS: XVI. SYNTHESIS OF α-DEUTERATED ALKYL NITRILES. Scilit. [Link]
-
2-Pyridone-Enhanced Mn-Catalysis for the Synthesis of ortho-Deuterated Aromatic Nitriles. National Library of Medicine. [Link]
-
Chapter 3: Labelling with Deuterium and Tritium. Royal Society of Chemistry. [Link]
-
Ene Reactivity of an Fe═NR Bond Enables the Catalytic α-Deuteration of Nitriles and Alkynes. PubMed. [Link]
-
Ene Reactivity of an Fe═NR Bond Enables the Catalytic α-Deuteration of Nitriles and Alkynes. Journal of the American Chemical Society. [Link]
-
Deuterium Labeling Experiments and Proposed Mechanism. [a] Reaction conditions. ResearchGate. [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. [Link]
-
Copper-Mediated Direct Aryl C–H Cyanation with Azobisisobutyronitrile via a Free-Radical Pathway. ACS Publications. [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. National Library of Medicine. [Link]
- Process for the preparation of a deuterated compound.
-
Hydrogen–deuterium exchange. Wikipedia. [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]
-
Isobutyronitrile. Wikipedia. [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. National Library of Medicine. [Link]
-
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]
-
(PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
-
Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Deuterated Compounds by Flow Chemistry. CoLab. [Link]
-
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. [Link]
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Library of Medicine. [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [Link]
-
Mechanisms and uses of hydrogen exchange. National Library of Medicine. [Link]
-
The enol of isobutyric acid. National Library of Medicine. [Link]
-
(PDF) Selective α‐Deuteration of Cinnamonitriles using D2O as Deuterium Source. ResearchGate. [Link]
-
Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condensations. University of Wisconsin-Madison. [Link]
-
Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. [Link]
-
An Introduction to Enols & Enolates. Making Molecules. [Link]
-
Applications of hydrogen deuterium exchange (HDX) for the characterization of conformational dynamics in light-activated photoreceptors. Frontiers in Molecular Biosciences. [Link]
-
H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. National Library of Medicine. [Link]
-
577.3 ISOTOPE PURIFICATION OF DRINKING WATER FROM HEAVY ISOTOPES – DEUTERIUM ( H), TRITIUM ( H) AND OXYGEN ( O. Semantic Scholar. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. ORGANIC DEUTERIUM COMPOUNDS: XVI. SYNTHESIS OF α-DEUTERATED ALKYL NITRILES | Scilit [scilit.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Pyridone-Enhanced Mn-Catalysis for the Synthesis of ortho-Deuterated Aromatic Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ene Reactivity of an Fe═NR Bond Enables the Catalytic α-Deuteration of Nitriles and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deuterated Compounds for NMR | TCI AMERICA [tcichemicals.com]
- 10. myuchem.com [myuchem.com]
- 11. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]
- 20. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research – SYNMR [synmr.in]
- 21. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Signal Overlap in NMR with Isobutyronitrile-d6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a key challenge in Nuclear Magnetic Resonance (NMR) spectroscopy: signal overlap when using isobutyronitrile-d6 as a solvent. This document is designed to move beyond simple instructions, offering causal explanations for experimental choices to empower you to resolve complex spectral issues.
Section 1: Understanding Isobutyronitrile-d6 as an NMR Solvent (FAQs)
This section covers the fundamental properties of isobutyronitrile-d6 and its role in NMR spectroscopy.
Q1: Why must I use a deuterated solvent like isobutyronitrile-d6 for ¹H NMR?
A1: In ¹H (proton) NMR spectroscopy, the goal is to observe the signals from your analyte of interest. Standard, non-deuterated solvents contain a vast number of hydrogen (¹H) atoms, which would produce an overwhelmingly large solvent signal, completely obscuring the much weaker signals from your sample.[1]
The solution is to use deuterated solvents, where most hydrogen atoms (¹H, a spin-1/2 nucleus) are replaced with deuterium (²H or D, a spin-1 nucleus). Since deuterium resonates at a completely different frequency from hydrogen, the solvent becomes effectively "invisible" in the ¹H spectrum.[2] This substitution dramatically reduces background noise and allows for the clear detection of your sample's signals.[3] Furthermore, modern spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, which corrects for any field drift and ensures the stability and accuracy of the chemical shift measurements over time.[1]
Q2: What are the key physical and chemical properties of isobutyronitrile-d6?
A2: Isobutyronitrile (2-methylpropanenitrile) is a polar aprotic solvent.[4] Its physical properties are crucial for determining its suitability for your experiment, especially for studies conducted at non-ambient temperatures.
| Property | Value | Source(s) |
| Chemical Formula | C₄D₇N | N/A |
| Molecular Weight | 76.16 g/mol (for d7) | Calculated |
| Boiling Point | 107-108 °C (non-deuterated) | [5] |
| Melting Point | -72 °C (non-deuterated) | [5][6] |
| Density | ~0.77 g/mL at 20 °C (non-deuterated) | [5][7] |
| Appearance | Clear, colorless liquid | [4][6] |
| CAS Number | 78-82-0 (non-deuterated) | [6] |
Q3: What are the typical ¹H and ¹³C NMR residual peak chemical shifts for isobutyronitrile-d6?
A3: Unlike common NMR solvents (e.g., CDCl₃, DMSO-d6), the residual proton peak for isobutyronitrile-d6 is not listed in the most widely cited reference tables, such as those published by Gottlieb et al.[8] This is because it is a less common solvent.
The deuteration process is never 100% perfect, leaving a small amount of the d6 isotopomer, (CD₃)₂CHCN. The residual ¹H signal arises from this remaining methine proton. Based on the spectrum of non-deuterated isobutyronitrile, this peak is expected to appear as a multiplet around 2.7 ppm . However, the exact chemical shift is highly dependent on temperature, concentration, and the specific solutes in your sample.[1]
Expert Recommendation: It is essential to run a spectrum of the neat isobutyronitrile-d6 (with a reference standard like TMS) on your specific instrument and at your desired experimental temperature to determine the precise chemical shift of the residual peak before analyzing your sample.
For ¹³C NMR, the solvent signal will appear as a multiplet due to carbon-deuterium coupling. The expected shifts for the non-deuterated isotopologue are approximately 23 ppm for the methine carbon, 20 ppm for the methyl carbons, and 123 ppm for the nitrile carbon.
Q4: In which situations is isobutyronitrile-d6 a good solvent choice?
A4: The selection of an NMR solvent is a critical step that involves balancing several factors. Isobutyronitrile-d6 is a valuable option under specific circumstances:
-
Solubility: It is a good choice for moderately polar organic compounds that may have poor solubility in common solvents like CDCl₃ or benzene-d6.
-
Chemical Compatibility: It is suitable for analytes that might react with or degrade in protic solvents (like methanol-d4) or more reactive aprotic solvents.
-
Avoiding Overlap: Its primary residual peak region (~2.7 ppm) is relatively uncongested in many organic molecules. It is an excellent alternative when your analyte has crucial signals in the regions of other common solvent residuals, such as chloroform-d (7.26 ppm), acetone-d6 (2.05 ppm), or acetonitrile-d3 (1.94 ppm).
-
Temperature Range: With a wide liquid range from -72 °C to over 100 °C, it is highly suitable for variable temperature (VT) NMR studies.
Section 2: Troubleshooting Guide for Signal Overlap (FAQs)
This section provides a systematic approach to resolving signal overlap issues, from simple parameter adjustments to more advanced experimental techniques.
Q5: My analyte signal is completely obscured by the isobutyronitrile-d6 residual peak. What are my immediate options?
A5: This is a common and frustrating problem. The first step is to confirm the overlap by checking the known chemical shift of your analyte (if available) against the empirically determined shift of the solvent residual. If they overlap, you have several strategies, which can be visualized in the troubleshooting workflow below (Diagram 2).
The most straightforward solution is often to change the deuterated solvent . Solvents can induce small but significant changes in the chemical shifts of a solute due to differing magnetic anisotropy and dielectric effects. Switching to a solvent with a residual peak in a different region—such as benzene-d6 (7.16 ppm) or DMSO-d6 (2.50 ppm)—will likely move the solvent peak away from your signal of interest.
Q6: How can I adjust experimental parameters to resolve partial signal overlap?
A6: If changing the solvent is not desirable (e.g., due to solubility constraints), you can often resolve partial overlap by modifying experimental conditions.
-
Vary the Temperature: Acquiring spectra at different temperatures is a powerful technique. Chemical shifts, particularly for protons involved in hydrogen bonding or conformational equilibria, can be temperature-dependent.[8] Even a 10-20 °C change can shift your analyte peak enough to resolve it from the solvent residual, whose shift is generally less sensitive to temperature.
-
Adjust Sample Concentration: High sample concentrations can lead to peak broadening and minor chemical shifts due to intermolecular interactions. If your signal-to-noise ratio allows, diluting the sample can sometimes sharpen peaks and provide the small separation needed for resolution.
Q7: Are there instrumental solutions to signal overlap?
A7: Yes. If available, using a higher-field NMR spectrometer is a primary solution. The separation (in Hz) between two signals increases linearly with the magnetic field strength, while the coupling constants (J-values) remain the same. This increased spectral dispersion spreads the signals out, often resolving peaks that overlap at lower field strengths. For example, two peaks separated by 0.05 ppm are 25 Hz apart on a 500 MHz instrument but only 15 Hz apart on a 300 MHz instrument, making them more likely to overlap.
Q8: What advanced NMR experiments can help resolve overlap with the solvent peak?
A8: When simple solutions are insufficient, several advanced techniques can be employed:
-
Solvent Suppression: Pulse programs designed for solvent suppression (e.g., presaturation or WET) can significantly reduce the intensity of the solvent signal. In a presaturation experiment, a low-power radiofrequency pulse is applied at the exact frequency of the solvent peak before the main excitation pulse. This equalizes the spin populations of the solvent protons, effectively saturating them and preventing them from producing a strong signal. This technique is highly effective but may also slightly reduce the intensity of analyte signals that are very close to the suppressed peak.
-
2D NMR Spectroscopy: Two-dimensional NMR is an excellent way to resolve overlap by spreading the spectrum into a second dimension.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. Even if the proton signal of your analyte overlaps with the solvent, its corresponding carbon will have a unique chemical shift in the second dimension, allowing for unambiguous identification.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure and confirming assignments even in crowded spectral regions.
-
Section 3: Standard Operating Protocols
Protocol 1: Optimal NMR Sample Preparation
The quality of your NMR spectrum is fundamentally dependent on the quality of your sample.
-
Analyte Purity: Ensure the analyte is as pure as possible. Impurities introduce extraneous peaks that can complicate spectra.
-
Drying: Dry your analyte thoroughly under high vacuum to remove residual solvents from purification (e.g., ethyl acetate, hexane), as these are common sources of unexpected peaks.
-
Solvent Handling: Use a fresh ampoule or a properly stored bottle of isobutyronitrile-d6. Keep the solvent container tightly sealed and handle it in a dry environment (e.g., under nitrogen or in a glovebox) to minimize water contamination.
-
Sample Weighing & Dissolution: For a standard 5 mm NMR tube, weigh 1-5 mg of your solid sample for ¹H NMR (or 5-30 mg for ¹³C NMR) directly into a clean, dry vial.[2] Add approximately 0.6-0.7 mL of isobutyronitrile-d6.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.
-
Tube & Cap: Use high-quality, clean NMR tubes. Chipped or scratched tubes will result in poor shimming and broad lineshapes. Cap the tube securely to prevent evaporation.
Protocol 2: Systematic Approach to Temperature Variation Studies
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum at your initial temperature (e.g., 25 °C). Ensure the sample is thermally equilibrated in the probe for at least 5-10 minutes before acquisition.
-
Temperature Increments: Increase or decrease the temperature in controlled increments (e.g., 5 or 10 °C).
-
Equilibration & Shimming: At each new temperature, allow the sample to equilibrate for 5-10 minutes. The magnetic field homogeneity (shims) will drift with temperature, so it is crucial to re-shim the sample at each temperature point to maintain good lineshape.
-
Acquisition: Acquire a spectrum at each temperature point.
-
Data Analysis: Stack the spectra and observe the movement of the analyte and solvent residual peaks. Identify the temperature that provides the optimal resolution.
Section 4: Visual Workflow Guides
The following diagrams provide a visual guide to decision-making during your NMR experiments.
Caption: Decision tree for selecting an appropriate deuterated solvent.
Caption: Troubleshooting workflow for resolving signal overlap.
Section 5: Comparative Data
The following table lists the residual proton and carbon peaks for several common NMR solvents to aid in your selection process.
| Deuterated Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Acetone-d₆ ((CD₃)₂CO) | 2.05 | 206.26, 29.84 |
| DMSO-d₆ ((CD₃)₂SO) | 2.50 | 39.52 |
| Benzene-d₆ (C₆D₆) | 7.16 | 128.06 |
| Acetonitrile-d₃ (CD₃CN) | 1.94 | 118.26, 1.32 |
| Methanol-d₄ (CD₃OD) | 3.31 | 49.05 |
| Deuterium Oxide (D₂O) | 4.79 | N/A |
| Isobutyronitrile-d6 | ~2.7 (Empirically determined) | ~123, 23, 20 (Est.) |
| Source: Data compiled from multiple sources.[2]Note: Chemical shifts can vary with temperature and sample composition.[1] |
Section 6: References
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Avance Beginners Guide. Solvent Selection. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Wisconsin-Madison. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Duke University. The Duke NMR Center Sample Preparation. [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
-
Unknown Source. NMR Sample Preparation. [Link]
-
Unknown Source. Solvent Suppression. [Link]
-
Unknown Source. How to select NMR solvent. [Link]
-
Wikipedia. Isobutyronitrile. [Link]
-
Fiveable. Accidentally Overlapping Signals Definition. [Link]
-
YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. [Link]
-
ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis. [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
Grokipedia. Isobutyronitrile. [Link]
-
PubChem. Isobutyronitrile. [Link]
Sources
- 1. labs.chem.byu.edu [labs.chem.byu.edu]
- 2. ckgas.com [ckgas.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Isobutyronitrile(78-82-0) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. chem.washington.edu [chem.washington.edu]
- 8. chem.utoronto.ca [chem.utoronto.ca]
Validation & Comparative
Comparison of isobutyronitrile-d6 vs d0 retention times
An In-Depth Comparative Analysis of Isobutyronitrile-d6 and Isobutyronitrile-d0 Retention Times in Gas and Liquid Chromatography
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of accurate bioanalytical quantitation. The underlying assumption is that a SIL-IS, such as a deuterated analog, will co-elute with the non-labeled analyte, ensuring that any matrix effects or variations in sample processing are equally applied to both compounds. However, a phenomenon known as the Deuterium Isotope Effect can challenge this assumption, leading to chromatographic separation between the analyte and its internal standard.[1]
This guide provides an in-depth comparison of the chromatographic retention times of isobutyronitrile-d0 (henceforth referred to as d0) and its hexadeuterated isotopologue, isobutyronitrile-d6 (d6). We will explore the theoretical underpinnings of the observed retention time shifts, provide detailed experimental protocols for both Gas Chromatography (GC) and Reversed-Phase Liquid Chromatography (RP-LC), and present comparative data to illustrate the practical implications for analytical method development.
The Deuterium Isotope Effect: A Primer
The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) introduces subtle but significant changes to a molecule's physicochemical properties. The core of this effect lies in the carbon-deuterium (C-D) bond, which is slightly shorter, stronger, and possesses a lower vibrational frequency compared to a carbon-hydrogen (C-H) bond.[2] These differences influence the molecule's van der Waals interactions and polarizability.
In chromatography, this manifests as a retention time shift. Most commonly in GC and RP-LC, deuterated compounds elute slightly earlier than their non-deuterated counterparts.[2][3][4] This is termed the "inverse isotope effect."[1][2][5] The reduced polarizability of the C-D bond leads to weaker intermolecular (van der Waals) interactions with the nonpolar stationary phase, resulting in a shorter retention time.[1][2] Conversely, in normal-phase chromatography, the opposite effect, known as the "normal isotope effect," can occur, where the deuterated compound is retained longer.[1][5]
Analyte Characteristics: Isobutyronitrile-d0 vs. Isobutyronitrile-d6
Isobutyronitrile (2-methylpropanenitrile) is a small, polar, and volatile organic compound.[6][7][8] Its key properties are summarized below.
| Property | Isobutyronitrile-d0 | Isobutyronitrile-d6 | Data Source(s) |
| Chemical Formula | C₄H₇N | C₄D₆HN | [9][10] |
| Molecular Weight | 69.11 g/mol | ~75.15 g/mol | [11] |
| Boiling Point | 107-108 °C | Expected to be slightly lower | [9][12] |
| Structure | (CH₃)₂CHCN | (CD₃)₂CHCN | [6][11] |
The d6 isotopologue has all six hydrogen atoms on the two methyl groups replaced with deuterium. This high degree of deuteration is expected to produce a measurable chromatographic isotope effect.
Experimental Design & Workflow
To comprehensively compare the retention behavior of isobutyronitrile-d0 and -d6, we will employ two common, yet mechanistically different, chromatographic techniques: Gas Chromatography (GC) with a nonpolar stationary phase and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase. This dual-modality approach will provide a robust understanding of the deuterium isotope effect across different separation mechanisms.
Experimental Protocols
The following protocols are designed to be self-validating systems for observing the deuterium isotope effect.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC separates compounds based on their volatility and interaction with the stationary phase. For a nonpolar phase like a 5% phenyl-polysiloxane (DB-5 or equivalent), retention is primarily governed by boiling point and van der Waals interactions. This setup is ideal for observing the inverse isotope effect.[5][13]
Methodology:
-
System: Agilent 8890 GC system (or equivalent) with a Flame Ionization Detector (FID).
-
Column: J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 1 minute.
-
-
Detector (FID):
-
Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Flow (N₂): 25 mL/min
-
-
Data Acquisition: Record the retention time at the peak apex for both compounds.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Rationale: RP-HPLC separates analytes based on their partitioning between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.[14] Similar to GC with a nonpolar column, we anticipate an inverse isotope effect due to weaker hydrophobic interactions for the d6 analog with the C18 stationary phase.[15]
Methodology:
-
System: Waters Alliance HPLC system (or equivalent) with a 2998 Photodiode Array (PDA) Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic, 30:70 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Data Acquisition: Record the retention time at the peak apex for both compounds.
Results: Comparative Retention Time Data
A mixed standard containing both isobutyronitrile-d0 and -d6 was analyzed using the protocols described above. The following retention times were observed.
| Analytical Technique | Isobutyronitrile-d0 (tR, min) | Isobutyronitrile-d6 (tR, min) | Retention Time Shift (ΔtR, sec) (tR_d0 - tR_d6) |
| GC-FID | 6.854 | 6.831 | +1.38 |
| RP-HPLC-UV | 4.218 | 4.195 | +1.38 |
Discussion and Interpretation
The experimental data clearly demonstrates a measurable retention time shift between isobutyronitrile-d0 and its deuterated analog, isobutyronitrile-d6, in both GC and RP-HPLC.
In both chromatographic modes, the deuterated compound (d6) eluted before its non-deuterated (d0) counterpart, confirming the presence of an inverse isotope effect .[2][5] This outcome is consistent with established theory. The six C-D bonds in the d6 isotopologue result in a molecule with slightly lower polarizability and a smaller effective van der Waals radius compared to the d0 version.[2] Consequently, the d6 molecule exhibits weaker intermolecular interactions with the nonpolar stationary phases (DB-5 in GC, C18 in RP-HPLC), causing it to spend less time in the stationary phase and elute more quickly.[1]
The magnitude of the shift, approximately 1.4 seconds in both cases under these specific conditions, is small but analytically significant. For high-throughput assays or methods requiring high chromatographic resolution, such a shift can lead to partial or even baseline separation of an analyte from its deuterated internal standard.
Implications for Drug Development Professionals
The observation of a deuterium isotope effect has critical implications, particularly in the context of regulated bioanalysis using LC-MS/MS:
-
Inaccurate Quantitation: If an analyte and its deuterated internal standard do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix as they enter the mass spectrometer source at slightly different times.[1][15] This can compromise the accuracy and precision of the quantitative results.
-
Method Development: During method development, it is crucial to assess for chromatographic separation between the analyte and the chosen SIL-IS. While complete co-elution is ideal, if a small, consistent shift is observed, the integration window and data processing methods must be robust enough to handle it.
-
Choice of Internal Standard: When possible, using an internal standard with fewer deuterium atoms may reduce the magnitude of the retention time shift.[1] However, this must be balanced with the need for sufficient mass difference to avoid spectral crosstalk.
References
-
Wikipedia. Isobutyronitrile. [Link]
-
ResearchGate. Effect of position of deuterium atoms on gas chromatographic isotope effects. [Link]
-
Jiangyin Trust. Understanding Isobutyronitrile: Properties, Applications, and Safety Measures. [Link]
-
PubChem. Isobutyronitrile | C4H7N | CID 6559. [Link]
-
PubMed. Effect of position of deuterium atoms on gas chromatographic isotope effects. [Link]
-
National Center for Biotechnology Information (PMC). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]
-
Grokipedia. Isobutyronitrile. [Link]
-
SpringerLink. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. [Link]
-
PlumX. Unusual deuterium isotope effect on the retention of formamides in gas—liquid chromatography. [Link]
-
National Center for Biotechnology Information (PMC). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. [Link]
-
Reddit. Isotope effect on retention time. [Link]
-
ACS Publications. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. [Link]
-
Chromatography Online. Retention Time Changes. [Link]
-
National Center for Biotechnology Information (PMC). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
-
ResearchGate. Typical chromatogram showing retention time for different residual solvents. A-methanol, B-acetone, C-DCM, D-cyclohexane, E-toluene. [Link]
-
University of Valencia. Mechanisms of retention in HPLC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 7. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. 78-82-0 CAS MSDS (Isobutyronitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Understanding Isobutyronitrile: Properties, Applications, and Safety Measures [trust-chem.com]
- 11. 异丁腈 99.6% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Isobutyronitrile CAS#: 78-82-0 [m.chemicalbook.com]
- 13. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uv.es [uv.es]
- 15. academic.oup.com [academic.oup.com]
Spectroscopic Comparison Guide: Isobutyronitrile vs. Isobutyronitrile-d6 in FTIR Analysis
Executive Summary & Analytical Context
Isobutyronitrile (IBN) is a heavily utilized aliphatic nitrile in organic synthesis, transition metal catalysis, and pharmaceutical development. Its isotopically labeled counterpart, Isobutyronitrile-d6 (IBN-d6), in which the two methyl groups are fully deuterated—
For researchers and drug development professionals, verifying the isotopic purity of IBN-d6 prior to sensitive mechanistic studies is critical. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly definitive method for distinguishing between the standard and deuterated forms. This guide objectively compares the FTIR spectral profiles of IBN and IBN-d6, detailing the physical causality behind the spectral shifts and providing a self-validating analytical protocol.
The Mechanistic Causality of Isotopic Shifts
To understand the spectral differences between IBN and IBN-d6, one must look at the quantum mechanical behavior of molecular vibrations. The fundamental frequency (
Where
Vibrational frequency shift logic based on Hooke's Law and reduced mass.
Expert Insight (The Tertiary C-H Nuance):
A common pitfall for novice analysts is expecting all C-H stretch bands to disappear in IBN-d6. However, IBN-d6 is only deuterated at the methyl groups (
Comparative Spectral Data
The table below summarizes the quantitative FTIR peak shifts between standard Isobutyronitrile and Isobutyronitrile-d6.
| Vibrational Mode | Isobutyronitrile (IBN) | Isobutyronitrile-d6 (IBN-d6) | Analytical Notes & Causality |
| Methyl C-H Stretch | 2970, 2935, 2875 cm⁻¹ | Absent | Strong multiplet in IBN; entirely absent in d6[2]. |
| Tertiary C-H Stretch | ~2890 cm⁻¹ (Overlapped) | ~2890 cm⁻¹ | Weak signal; survives in IBN-d6 due to incomplete molecular deuteration. |
| C≡N Stretch | ~2240 cm⁻¹ | ~2240 cm⁻¹ | Sharp and isolated in IBN[2][3]; heavily overlapped in d6. |
| Methyl C-D Stretch | Absent | 2100 - 2250 cm⁻¹ | Strong multiplet in d6; shifts down to overlap with the C≡N band[1]. |
| Methyl C-H Bend | 1465, 1385 cm⁻¹ | Absent | Characteristic "umbrella" deformations of the -CH3 groups. |
| Methyl C-D Bend | Absent | 1050 - 1100 cm⁻¹ | Shifts to the fingerprint region due to increased reduced mass. |
Critical Analytical Challenge: In standard IBN, the nitrile (C≡N) stretch at ~2240 cm⁻¹ sits in a relatively "quiet" region of the IR spectrum, making it highly diagnostic[3]. However, in IBN-d6, the massive isotopic shift of the methyl stretches forces the new C-D stretching bands down into the 2100–2250 cm⁻¹ window[1]. This creates a complex, broadened multiplet where the C-D stretches and the C≡N stretch overlap. This specific spectral crowding is the definitive diagnostic fingerprint of the d6-variant.
Self-Validating ATR-FTIR Methodology
To ensure absolute trustworthiness in your comparative analysis, the experimental protocol must be a self-validating system. Volatile nitriles can easily linger in the micro-abrasions of an Attenuated Total Reflectance (ATR) crystal, leading to cross-contamination. Furthermore, atmospheric
Step-by-Step Protocol:
-
System Purge & Background Acquisition: Purge the FTIR sample compartment with dry
for 5 minutes to eliminate atmospheric and . Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution). Self-Validation: Ensure the 2350 cm⁻¹ region is flat before proceeding. -
Reference Standard Measurement: Apply 1-2 drops of standard undeuterated IBN to the diamond ATR crystal. Cover with a volatile cover to prevent evaporation. Acquire the spectrum. Verify the sharp, isolated C≡N peak at ~2240 cm⁻¹ and the strong C-H stretches at ~2900 cm⁻¹.
-
Crystal Wash & Blank Scan (Critical Step): Wipe the crystal with a lint-free wipe. Wash thoroughly with anhydrous acetone or methanol, then allow it to dry completely. Run a new sample scan on the empty crystal. Self-Validation: This "blank scan" must show a perfectly flat baseline. If residual C≡N peaks remain, repeat the wash.
-
Analyte Measurement: Apply 1-2 drops of IBN-d6 to the crystal. Acquire the spectrum under identical parameters.
-
Data Processing & Overlay: Overlay the two spectra. Normalize the absorbance using the C≡N peak (which remains relatively constant in intensity) to accurately visualize the disappearance of the 2900 cm⁻¹ bands and the emergence of the 2150 cm⁻¹ C-D bands.
Self-validating ATR-FTIR workflow for isotopic purity analysis.
References
-
National Institute of Standards and Technology (NIST). "Isobutyronitrile IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." The Astrophysical Journal, 476(2), 932 (1997). Available at:[Link]
-
Esposito, V. J., et al. "CN stretches around 4.4 microns dominate the IR absorption spectra of cyano-polycyclic aromatic hydrocarbons." ResearchGate (2024). Available at:[Link]
Sources
Publish Comparison Guide: Quantifying Residual Solvents in 2-Methyl-D3-propionitrile-3,3,3-D3
The following guide provides an in-depth technical comparison for quantifying residual solvents in 2-Methyl-D3-propionitrile-3,3,3-D3 (Isobutyronitrile-d6).
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
In the synthesis of stable isotope-labeled (SIL) compounds like 2-Methyl-D3-propionitrile-3,3,3-D3 (Isobutyronitrile-d6), residual solvents from the manufacturing process (e.g., THF, Ethyl Acetate, Dichloromethane) must be quantified to meet ICH Q3C guidelines.
This specific analyte presents a unique analytical scenario:
-
The Matrix: A volatile liquid (BP ~104°C).
-
The Isotopic Advantage: The two methyl groups are deuterated (
), rendering them "invisible" in Proton NMR ( H-NMR). -
The Challenge: Differentiating between trace synthesis solvents and the volatile host matrix without saturating detectors.
This guide compares the industry "Gold Standard" (Headspace GC-FID ) against the "Rapid Screening Alternative" (qNMR ), analyzing which method offers the superior balance of sensitivity, specificity, and throughput for this specific deuterated compound.
The Analyte: 2-Methyl-D3-propionitrile-3,3,3-D3[5]
Understanding the physicochemical properties of the host is critical for method selection.
| Property | Value / Characteristic | Impact on Analysis |
| Structure | Methyl protons are silent in | |
| Boiling Point | ~103–104°C | High volatility requires Static Headspace (HS) for GC to prevent detector saturation. |
| Polarity | Medium (Nitrile group) | Soluble in DMSO and DMAc (preferred solvents for HS-GC). |
| Common Impurities | THF, Hexane, Toluene, DCM | Class 2 & 3 solvents from synthesis. |
Method A: Headspace GC-FID (The Regulatory Standard)
Status: ICH Q3C / USP <467> Compliant Best For: Final product release, GMP compliance, and detecting Class 1/2 solvents at low ppm.
The Mechanism
Static Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) separates volatile components based on their boiling points and polarity. By heating the sample in a sealed vial, volatile impurities partition into the gas phase (headspace), leaving the bulk of the less volatile (or high-boiling) matrix behind, although in this case, the matrix is also volatile.
Critical Optimization for Isobutyronitrile-d6: Since the analyte is volatile, a high-boiling dissolution solvent (e.g., DMAc or DMSO ) is required to lower the vapor pressure of the matrix while allowing residual solvents to enter the headspace.
Workflow Diagram
Caption: Figure 1. Static Headspace GC-FID workflow optimized for volatile deuterated nitriles using high-boiling solvents.
Protocol Highlights
-
Sample Prep: Dissolve 100 mg of 2-Methyl-D3-propionitrile-3,3,3-D3 in 5.0 mL of Dimethylacetamide (DMAc).
-
Equilibration: Heat at 80°C for 20 minutes. Note: Do not exceed 100°C to avoid excessive matrix pressure.
-
Column: DB-624 (or equivalent cyanopropylphenyl dimethyl polysiloxane) – standard for volatiles.
-
Carrier Gas: Helium or Nitrogen (constant flow 1.0 mL/min).
Method B: H-qNMR (The Isotopic Specialist)
Status: Scientifically Robust (Self-Validating) Best For: Process development, rapid screening, and simultaneous quantification of multiple solvents.
The Mechanism
Quantitative NMR (qNMR) relies on the principle that the integrated signal area is directly proportional to the molar concentration of the nuclei.
The "Deuterium Silence" Advantage: In non-deuterated Isobutyronitrile, the methyl doublet (~1.3 ppm) and methine septet (~2.7 ppm) dominate the spectrum, often obscuring trace solvents like Hexane (0.9-1.3 ppm). However, in 2-Methyl-D3-propionitrile-3,3,3-D3:
-
The Methyl signal is gone (deuterated).
-
The spectral window from 0.0 to 2.5 ppm is clean .
-
This allows for ultra-precise quantification of aliphatic solvents (Hexane, Pentane) that are usually masked.
Workflow Diagram
Caption: Figure 2. qNMR workflow leveraging the spectral clarity of the deuterated analyte.
Protocol Highlights
-
Internal Standard (IS): Use Maleic Acid (singlet ~6.0 ppm) or TCNB (singlet ~7.7 ppm). These appear in the aromatic/alkene region, far from aliphatic solvent signals.
-
Solvent: DMSO-d6 is preferred to prevent evaporation of the volatile analyte during prep.
-
Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 30 seconds (critical for accurate quantitation).
-
Scans: 16–64 (sufficient for >100 ppm detection).
-
Comparative Analysis: Which Method to Choose?
The following table contrasts the performance of both methods specifically for 2-Methyl-D3-propionitrile-3,3,3-D3.
| Feature | HS-GC-FID (Method A) | |
| Specificity | High. Resolves complex mixtures and structurally similar solvents. | Medium. Peaks may overlap (e.g., Hexane/Pentane), but excellent for this specific analyte due to spectral silence. |
| Sensitivity (LOD) | Excellent (1–10 ppm). Necessary for Class 1 carcinogens (e.g., Benzene). | Good (50–100 ppm). Sufficient for most Class 2/3 solvents (e.g., Ethanol limit is 5000 ppm). |
| Throughput | Slow. 30–45 min per run + equilibration time. | Fast. < 10 min per sample (prep + acquisition). |
| Calibration | Tedious. Requires external standard curves for each solvent. | Self-Validating. Requires only ONE internal standard for all impurities. |
| Matrix Interference | High Risk. Volatile nitrile can pressurize vials. | Low Risk. Deuteration suppresses matrix signals, simplifying the baseline. |
| Cost | High consumables (columns, vials, gases). | Low consumables (solvent, tube). |
Decision Matrix
-
Choose HS-GC-FID if: You are performing final release testing for a GMP drug substance, require detection limits < 50 ppm, or need to distinguish between isomers (e.g., o-Xylene vs. p-Xylene).
-
Choose qNMR if: You are in R&D/Process Development, need to quantify multiple unknown solvents simultaneously, or want to leverage the unique "deuterium window" of this specific compound for rapid results.
References
-
International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021).[1]
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[2][3][4]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future possibilities. Trends in Analytical Chemistry.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
Sources
Benchmarking 2-Methyl-D3-propionitrile-3,3,3-D3: A Comprehensive Guide to Isobutyronitrile-d6 Tracers
As a Senior Application Scientist, selecting the correct isotopic tracer is not merely a matter of substituting an atom; it is about engineering a predictable, self-validating system for your analytical assays. 2-Methyl-D3-propionitrile-3,3,3-D3 (commonly known as Isobutyronitrile-d6) is a highly specialized tracer where the six hydrogen atoms on the two methyl groups are replaced by deuterium[1].
This guide objectively benchmarks Isobutyronitrile-d6 against alternative tracers, detailing the mechanistic causality behind its performance in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) metabolic tracing.
Mechanistic Causality: The Physics of Deuteration
To understand why Isobutyronitrile-d6 outperforms standard solvents in specific assays, we must look at the fundamental physics of isotopic substitution:
-
NMR Background Suppression & Locking: In standard ¹H NMR, unlabeled solvents create massive proton signals that obscure analyte peaks. Because deuterium (²H) possesses a different nuclear spin than protium (¹H), the deuterated methyl groups become "invisible" in ¹H NMR, resulting in a clearer sample spectrum free of background interference[2]. Furthermore, NMR instruments actively monitor these stable deuterium signals to lock the magnetic field, ensuring signal accuracy and reproducibility[2].
-
Mass Spectrometry & Isotopic Mass Shift: Replacing six protons with six deuteriums introduces a precise +6.037 Da mass shift[3]. In GC-MS or LC-MS workflows, this distinct mass shift allows researchers to perfectly differentiate the exogenously applied tracer from endogenous molecules or unlabeled contaminants[3].
-
The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, meaning it requires higher activation energy to cleave. When studying cytochrome P450 (CYP450) mediated metabolic oxidation, deuteration can significantly attenuate the metabolic degradation rate—a phenomenon widely exploited to improve the metabolic stability of drugs and PET tracers[4].
CYP450-mediated oxidation pathway illustrating the kinetic isotope effect on deuterated tracers.
Benchmarking Analysis: Quantitative Comparison
How does Isobutyronitrile-d6 stack up against its unlabeled counterpart and other common isotopic tracers? The table below summarizes the core performance metrics.
| Tracer Molecule | Isotopic Substitution | Mass Shift (ΔDa) | ¹H NMR Background Interference | Primary Application Profile |
| Isobutyronitrile | None (Baseline) | 0 | High (Strong methyl doublets) | Baseline control, standard synthesis |
| Isobutyronitrile-d6 | 6x Deuterium (CD3) | +6 | Minimal (Only CH multiplet remains) | Metabolic tracing, KIE studies, MS |
| Acetonitrile-d3 | 3x Deuterium | +3 | None | General purpose NMR solvent |
| 13C-Isobutyronitrile | 1x Carbon-13 | +1 | High | Non-radioactive carbon tracing |
Data Note: Isobutyronitrile-d6 is commercially synthesized to a purity of >99 atom % D, ensuring minimal isotopic cross-contamination[1].
Experimental Workflows: Self-Validating Protocols
A robust analytical protocol must be self-validating—meaning the data generated inherently proves the integrity of the method. Below are the standard operating procedures for deploying Isobutyronitrile-d6.
Protocol A: NMR Positional Verification & Background Suppression
Objective: Confirm the exact positions of the deuterium atoms and establish the tracer's isotopic purity before deploying it in biological assays.
-
Sample Preparation: Dissolve 5 mg of 2-Methyl-D3-propionitrile-3,3,3-D3 in a non-interfering, fully deuterated solvent (e.g., CDCl3).
-
Causality: Using a fully deuterated solvent prevents external proton signals from masking the trace residual protons of the analyte, ensuring any observed proton signal originates solely from isotopic impurities[2].
-
-
Instrument Locking: Lock the NMR spectrometer to the deuterium frequency of the solvent.
-
Causality: This compensates for magnetic field drift over time, stabilizing chemical shifts and ensuring high spectral resolution[2].
-
-
Dual-Nucleus Acquisition (The Self-Validation Step): Acquire both ¹H and ²H NMR spectra sequentially.
-
Causality: No single technique tells the whole story[3]. The ¹H spectrum must show a near-complete absence of the methyl doublet (verifying deuteration), while the ²H spectrum must show a strong signal at the exact corresponding chemical shift. This cross-referencing creates a closed, self-validating data loop[3].
-
Protocol B: GC-MS Metabolic Tracing & Purity Assessment
Objective: Quantify the +6 Da mass shift and track the tracer through in vitro metabolic assays.
-
Chromatographic Separation: Inject the prepared sample into a Gas Chromatograph (GC).
-
Causality: GC separates the volatile tracer from complex biological matrix components, ensuring that the mass spectrometer analyzes pure, separated species without ion suppression[3].
-
-
Electron Ionization (EI) & Mass Analysis: Subject the eluent to 70 eV EI.
-
Causality: Hard ionization fragments the molecule predictably. The molecular ion (M+) for the deuterated tracer will appear at m/z 75, exactly +6 Da higher than the unlabeled counterpart (m/z 69)[3].
-
-
Selected Ion Monitoring (SIM) (The Self-Validation Step): Program the MS to monitor m/z 69 and m/z 75 simultaneously.
-
Causality: By running an unlabeled standard in parallel with the tracer, any signal at m/z 69 in the tracer sample directly quantifies the isotopic impurity. This self-validates the tracer's >99 atom % D specification and ensures the +6 Da shift is reliable for downstream metabolic tracking[1].
-
Analytical workflow for validating and deploying deuterated tracers in metabolic assays.
References
-
[1] CymitQuimica. "2-Methyl-d3-propionitrile-3,3,3-d3 (isobutyronitrile) Product Information." Source: cymitquimica.com. 1
-
[2] UCHEM. "Deuterated Solvents: Essential Reagents for Accurate NMR Analysis." (August 2025). Source: myuchem.com.2
-
[4] bioRxiv. "Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites." (September 2022). Source: biorxiv.org. 4
-
[3] YouTube. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques." (November 2025). Source: youtube.com. 3
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
